Product packaging for Sodium metabisulfite(Cat. No.:CAS No. 7681-57-4)

Sodium metabisulfite

Cat. No.: B152714
CAS No.: 7681-57-4
M. Wt: 169.14 g/mol
InChI Key: PBBIQKARZPPWID-UHFFFAOYSA-N
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Description

Sodium metabisulfite (MBS, Sodium disulfite) is an inorganic salt. It is the sodium salt of disulphurous (pyrosulfurous) acid. It is widely used as reducing agent in textile and photography industry. It is commonly added to various foods and wines as preservative.>This compound (MBS, Sodium disulfite) is the sodium salt of disulphurous (pyrosulfurous) acid. It is also commonly added to various food products and wines as a preservative.>This compound is primarily used as an antioxidant and antimicrobial agent in a wide variety of foods and drugs. It is also used as the main additive in the prevention of melanosis in shrimp.>Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards. This compound is a sulfiting agent, widely employed as antioxidants, preservatives and browning inhibitors in pharmaceutical formulations and a variety of food and beverages.>This compound (MBS, Sodium disulfite) is an inorganic salt. It is the sodium salt of disulphurous (pyrosulfurous) acid. It is widely used in textile dyeing, photography and paper industry. It is also commonly added to various food products and wines as a preservative.>This compound appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation. Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent.>Sodium disulfite is an inorganic sodium salt composed of sodium and disulfite ions in a 2:1 ratio. It has a role as a food antioxidant. It contains a disulfite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NaO5S2 B152714 Sodium metabisulfite CAS No. 7681-57-4

Properties

Key on ui mechanism of action

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite.
The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells.
The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02.
The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms.
/Investigators/ studied the action of sodium metabisulfite on mucociliary transport in a frog palate epithelial injury model, hypothesizing that it may be useful for the study of mechanisms of airway injury. Sodium metabisulfite (MB) releases SO2 on contact with water. SO2 is a pollutant in automobile fumes and may play a role in the exacerbation of airway disease symptoms. We first investigated its effect on mucociliary clearance. MB 1x10-1 M, increased mucociliary clearance time (MCT) by 254.5 +/- 57.3% of control values, (p < 0.001, sample size = 7). MB 1x10-4 M and 1x10-2M did not interfere with mucus clearance time compared to control values. In MB-treated frog palates, MCT did not return to control values after one hour (control, 97.3 +/- 6.3% vs. MB, 140.9 +/- 46.3%, p < 0.001, sample size = 7). Scanning EM images of epithelial tissue were morphometrically analyzed and showed a 25 +/- 12% loss of ciliated cells in MB palates compared to controls with an intact ciliary blanket. Intact cells or groups of ciliated cells were found in scanning EM micrographs of mucus from MB-treated palates. This was associated with increased matrix metalloproteinase (MMP-9) activity in epithelial tissue and mucus. We suggest that the loss of ciliated cells as a result of MMP-9 activation prevented full recovery of MCT after MB 1x10-1 M. The mechanism of action may be on epithelial cell-cell or cell-matrix attachments leading to cell loss and a disruption of MCT.
The present study was designed to evaluate the nature of intervening agents in L-DOPA- and dopamine-induced neurotoxicity in Neuro-2A cells. In the absence of cells and in conditions of light protection, at 37 degrees C, L-DOPA or dopamine (1 mM) in culture medium degraded spontaneously in a time-dependent manner, this being prevented by ascorbic acid (200 uM) and other antioxidants, namely glutathione (1 mM), N-acetyl-L-cysteine (1 mM), sodium metabisulphite (200 uM), but not N-ter-butyl-alpha-phenylnitrone (1 mM) and deferoxamine (100 uM). The viability of Neuro-2A cells declined following treatment with L-DOPA or dopamine in a concentration- and time-dependent manner. The decrease in cell viability by L-DOPA (10+/-4% of control) or dopamine (15+/-4% of control) was markedly attenuated by antioxidants (ascorbic acid, glutathione, N-acetyl-L-cysteine and sodium metabisulphite). Autoxidation of L-DOPA or dopamine was accompanied by the formation of H2O2 in a time-dependent manner, this being completely prevented by ascorbic acid at 24 hr or markedly reduced at 48 hr. Protective effects of 100 U/ mL catalase (40+/-1% of control) against L-DOPA-induced cell death were lower than those conferred by 200 uM ascorbic acid (70+/-3% of control). Catalase-induced protection (59+/-5% of control) against dopamine-induced cell death was similar to that conferred by 200 uM ascorbic acid (57+/-4% of control). L-DOPA-induced neuronal cell death was also accompanied by increases in caspase-3 activity, this being insensitive to ascorbic acid. Dopamine-induced increase in caspase-3 activity occurred only when autoxidation of the amine was prevented by ascorbic acid. It is suggested that in addition to generation of H2O2 and quinone formation, L-DOPA- and dopamine-induced cell death may result from induction of apoptosis, as evidenced by increases in caspase-3 activity. Dopamine per se induces apoptosis by a mechanism independent of oxidative stress, as evidenced by the fact that increases in caspase-3 activity occurred only when autoxidation of the amine was prevented.
Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events.

CAS No.

7681-57-4

Molecular Formula

H2NaO5S2

Molecular Weight

169.14 g/mol

InChI

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)

InChI Key

PBBIQKARZPPWID-UHFFFAOYSA-N

impurities

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate.

SMILES

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

OS(=O)S(=O)(=O)O.[Na]

boiling_point

Decomposes (NIOSH, 2016)
Decomposes

Color/Form

White hexagonal crystals or powder
White to yellowish crystals or powder.
Colorless crystals
White granular or powdered salt

density

1.4 (NIOSH, 2016)
Specific gravity: 1.4 at 25 °C/4 °C
1.4 g/cm³
1.4

melting_point

greater than 302 °F (Decomposes) (NIOSH, 2016)
>302 °F (decomposes)
>302°F (decomposes)
>302°F (Decomposes)

Other CAS No.

7681-57-4
7681-57-4;  7757-74-6

physical_description

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent.
DryPowder;  Liquid;  OtherSolid;  PelletsLargeCrystals
White crystals or crystalline powder
WHITE POWDER.
White to yellowish crystals or powder with a slight odor of sulfur.
White to yellowish crystals or powder with an odor of sulfur dioxide.

Pictograms

Corrosive; Irritant

Related CAS

18403-71-9

shelf_life

On exposure to air and moisture is slowly oxidized to sulfate.

solubility

54 % (NIOSH, 2016)
Freely soluble in water, glycerol;  slightly soluble in alcohol
Soluble in ethanol
66.7 g/100 g water at 25 °C
Very soluble in sodium bisulfite
In water, 39.5 wt % at 20 °C;  41.6 wt% at 40 °C;  44.6 wt% at 60 °C ... Fairly soluble in glycerol
Solubility in water, g/100ml at ml °C: 54 (good)
54%

Synonyms

Disulfurous Acid Disodium Salt;  Pyrosulfurous Acid Disodium Salt;  Campden Tablets;  Colorstrip Catalyst 100;  Disodium disulfite;  Disodium Metabisulfite;  Disodium Pyrosulfite;  Disodium Pyrosulfite (Na2S2O5);  E 223;  Fertisilo;  NSC 158277;  NSC 227243;  So

Origin of Product

United States

Foundational Principles and Research Trajectories of Sodium Metabisulfite

Historical Perspectives on Sulfur-Based Compounds in Chemical Science

Sulfur, a ubiquitous element, has played a crucial role in chemical science since antiquity. Historically known as "brimstone," sulfur was recognized for its distinct properties and utilized in various early applications. The Egyptians, as early as 2000 B.C., employed sulfur compounds for bleaching fabrics and creating pigments. usgs.govinstituteofmaking.org.ukearthmagazine.orgbaymineral.com The ancient Greeks used sulfur as a disinfectant, and the Romans incorporated it into pharmaceutical preparations. usgs.govearthmagazine.org Its importance escalated significantly in the 13th century with the Chinese discovery of gunpowder, where sulfur is an essential component. usgs.govearthmagazine.orghydrocarbonengineering.com

The Industrial Revolution further amplified the demand for sulfur, primarily for the production of sulfuric acid (H₂SO₄). usgs.govearthmagazine.orghydrocarbonengineering.com Sulfuric acid became, and remains, a cornerstone of numerous industrial processes, with its consumption often regarded as an indicator of a nation's industrial activity. usgs.govearthmagazine.orghydrocarbonengineering.com Early sources of sulfur included volcanic deposits, notably in Sicily. hydrocarbonengineering.comrsc.org The development of methods like the Frasch process in the late 19th century revolutionized sulfur extraction. baymineral.comhydrocarbonengineering.com In modern times, a significant portion of sulfur is recovered as a byproduct of removing sulfur-containing contaminants from natural gas and petroleum, driven in part by environmental regulations aimed at reducing sulfur dioxide (SO₂) emissions. usgs.govhydrocarbonengineering.comrsc.orgwikipedia.org

Sulfur compounds exhibit a wide range of chemical behaviors and oxidation states, contributing to their diverse applications. wikipedia.orgtaylorandfrancis.com Beyond sulfuric acid, historical uses of sulfur compounds include bleaching cloth and preserving wine by burning sulfur to produce sulfur dioxide. rsc.org The understanding of sulfur's elemental nature evolved over time, with figures like Antoine Lavoisier recognizing it as an element, a fact later confirmed by chemists like Joseph Gay-Lussac and Louis Thénard. baymineral.comrsc.orgbritannica.com

Contemporary Academic Relevance of Sodium Metabisulfite (B1197395)

Sodium metabisulfite (Na₂S₂O₅) maintains significant contemporary academic relevance due to its multifaceted chemical properties and wide-ranging applications. Research continues to explore its behavior as a reducing agent, antioxidant, and a source of sulfur dioxide. annexpublishers.comchemicalbook.combionity.comnih.govresearchgate.net

Its chemical structure, featuring a direct bond between two sulfur atoms (hence the "meta" term), contributes to its reactivity. vedantu.com When dissolved in water, this compound releases sulfur dioxide, which is the active component responsible for many of its functions. annexpublishers.combionity.com This property is central to its use as a preservative and antimicrobial agent, particularly in acidic environments where the activity of SO₂ is favorable. annexpublishers.comchemicalbook.com

Current academic research involving this compound spans various areas, including its role in:

Chemical Synthesis: this compound is utilized as a sulfur dioxide surrogate in various organic reactions, such as sulfonylation reactions. rsc.org Research in this area focuses on developing efficient and mild methods for incorporating sulfonyl groups into organic molecules, often involving radical processes or transition metal catalysis. rsc.org

Material Science: Studies investigate the effects of this compound on the properties of materials. For instance, research has explored its influence on the formation and mechanical properties of yuba films, noting its impact on protein aggregation and particle size. researcher.life

Analytical Chemistry: The detection and quantification of this compound in various matrices, such as food and biological samples, remain relevant areas of research. nih.gov Electrochemical methods, including the development of sensors based on nanomaterials like reduced graphene oxide, are being explored for rapid and sensitive detection. nih.gov Research findings indicate that the electrochemical behavior of this compound can be influenced by pH, with optimal detection often observed at specific pH values. nih.gov

Table 1 provides some general properties of this compound relevant to academic study.

PropertyValueSource
Molecular FormulaNa₂S₂O₅ annexpublishers.combionity.comvedantu.com
Molar Mass190.11 g/mol or 190.107 g/mol annexpublishers.combionity.comvedantu.com
AppearanceWhite crystalline or powder solid annexpublishers.comchemicalbook.combionity.comvedantu.comnih.gov
OdorSlight sulfur or sulfur dioxide odor annexpublishers.comchemicalbook.combionity.comvedantu.comnih.gov
Solubility in waterReadily soluble (e.g., 47 g/100 mL at 20°C) chemicalbook.combionity.com
Melting PointDecomposes around 150°C or >170°C chemicalbook.combionity.comvedantu.com
pH (10% aqueous soln)4.0-5.5 nih.gov

Detailed research findings highlight the impact of this compound in specific applications. For example, in bread making, the addition of this compound has been shown to decrease the content of Maillard reaction products like acrylamide (B121943) and 5-hydroxymethyl-2-furfural (HMF). researchgate.net Research has quantified this effect, showing reductions in acrylamide and HMF content with increasing this compound doses. researchgate.net

Table 2 illustrates the effect of this compound on acrylamide and HMF content in bread crusts based on research findings.

SMBS Dose (mg/kg dough)Acrylamide (µg/kg)HMF (mg/kg)
0671.44137.29
100Reduced by 67%Reduced by 33%

Note: Data derived from research findings where 100 mg/kg SMBS dose reduced acrylamide by 67% and HMF by 33% compared to the control (0 mg/kg SMBS) researchgate.net. The initial values for the control are provided for context.

Another study investigating apple snacks demonstrated that this compound pretreatment decreased browning index values and helped preserve total phenolic content and antioxidant capacity during drying. mdpi.com

Interdisciplinary Research Paradigms for this compound Studies

The study of this compound naturally lends itself to interdisciplinary research, drawing upon expertise from various scientific fields. Its chemical properties and applications necessitate approaches that integrate chemistry, biology, materials science, environmental science, and engineering.

Chemistry and Chemical Engineering: Fundamental research on the reaction mechanisms of this compound, particularly its interaction with other compounds and its decomposition pathways, is crucial. Chemical engineering principles are applied in optimizing processes that utilize this compound, such as in chemical synthesis or industrial treatment processes. Studies on sulfonylation reactions, for instance, combine organic chemistry with catalysis research. rsc.org

Biology and Biochemistry: While excluding safety and dosage, academic research explores the biochemical interactions of sulfite (B76179) species released from this compound. Studies might investigate its effects on enzymes or other biological molecules in controlled experimental systems, without delving into physiological or health outcomes in living organisms. Research has explored its impact on protein aggregation in food systems. researcher.life

Materials Science: The application of this compound in modifying material properties, as seen in the research on yuba films, exemplifies the intersection with materials science. researcher.life This involves understanding how this compound interacts with polymers and other material components at a molecular level.

Environmental Science: Research in environmental science may focus on the detection and fate of sulfites in the environment, given their industrial uses and potential impact. taylorandfrancis.com Analytical chemistry techniques are vital in this context for monitoring sulfite levels in various environmental matrices. nih.gov Studies might also explore methods for the removal or treatment of sulfites in wastewater. researcher.life

Analytical Science: As highlighted earlier, the development of sensitive and accurate methods for detecting this compound and its derivatives in complex samples is an ongoing area of interdisciplinary research, combining chemistry with engineering to create novel sensor technologies. nih.gov

Interdisciplinary collaborations are essential for a comprehensive understanding of this compound, from its fundamental chemical behavior to its broader implications in various scientific and technological domains. Research databases and thesauri categorize this compound within broader fields like "chemical compounds," "inorganic compounds," and "inorganic salts," often linked to research areas such as "Research, Technology, Methods" and "chemical analysis." usda.govusda.gov This cross-listing underscores the interdisciplinary nature of studies involving this compound.

Synthesis and Functionalization Strategies of Sodium Metabisulfite

Advanced Synthetic Methodologies for Sodium Metabisulfite (B1197395) Production

Sodium metabisulfite is primarily manufactured through the reaction of sulfur dioxide with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govgoogle.com A common industrial method involves reacting sulfur dioxide gas with a solution containing sodium sulfite (B76179) and sodium bisulfite. google.comprocurementresource.com This process typically leads to the formation of sodium bisulfite, and under specific conditions, cooling a saturated solution of sodium bisulfite causes two bisulfite molecules to react, yielding this compound crystals and water. byjus.comgoogle.com

Advanced methodologies aim to optimize this process for higher purity, increased yield, and improved energy efficiency. One approach involves introducing sulfur dioxide into a solution of sodium sulfite and sodium bisulfite, maintaining a specific pH range (around 3.5 to 4.2) and temperature (100° to 160° F) in a contacting tower to produce a saturated sodium bisulfite solution with dissolved sulfur dioxide. google.com This reaction liquor is then cooled in a crystallizer, and sodium hydroxide is added to generate additional sodium bisulfite, thereby increasing the yield of crystallizing this compound. google.com The mother liquor from this process can be recycled. google.com

Another reported method involves passing sulfur dioxide-containing gas and a supersaturated sodium sulfite solution through a series of reactors in a specific sequence, leading to the generation of a substantial amount of this compound in the primary reactor. wipo.int The resulting crystal slurry is then processed through centrifugation and drying to obtain the final product. wipo.int This method is noted for producing high-purity this compound with high raw material utilization and energy recycling. wipo.intgoogle.com

Data on typical reaction conditions and yields from a patent describing an improved process are presented in the table below. google.com

Process StepConditionsOutcome
Bisulfite FormationpH 3.5-4.2, 100-160°F, SO₂ introductionSaturated sodium bisulfite solution with dissolved SO₂
Crystallization & NaOH AddCooling to 50-115°F, NaOH additionCrystallization of this compound, increased yield per pass
Mother LiquorRecycledUsed for dissolving sodium carbonate to prepare feed liquor

Chemical Derivatization of this compound and Related Sulfur Oxyanions

This compound and the bisulfite ions it forms in water are reactive species that can participate in various chemical derivatization reactions, particularly involving the sulfur atom.

Formation of Sulfonic Acid Derivatives

Sodium bisulfite, generated from this compound in aqueous solutions, can react with certain organic compounds to form sulfonic acid derivatives. This reaction, often referred to as bisulfite addition, typically involves the nucleophilic attack of the bisulfite ion on a carbon-carbon double bond or a carbonyl group.

For instance, this compound reacts with certain drugs containing ortho- or para-hydroxybenzyl alcohol moieties, such as epinephrine, to form sulfonic acid derivatives. wikipedia.orgnih.gov This reaction can lead to the inactivation of the pharmacological activity of these compounds. nih.gov

Sulfonic acids can also be synthesized by reacting alkenes with sodium bisulfite. google.com This reaction can be catalyzed by amines, such as triethylamine, which are thought to enhance the reactivity by forming hydrogen bonds with the bisulfite ion. google.com

Another application involves the use of this compound as a sulfur dioxide equivalent in the synthesis of 3-sulfolenes from allylic alcohols or 1,3-dienes. nih.gov The metabisulfite releases sulfur dioxide in situ, which then undergoes a cheletropic reaction with the diene or a related process with the allylic alcohol to form the cyclic sulfone. nih.gov

Synthesis of Heterocyclic Compounds Utilizing this compound

This compound has been employed as a reagent, often as an oxidant or a source of sulfur dioxide, in the synthesis of various heterocyclic compounds. nih.govrsc.org

Recent research has demonstrated the use of this compound as a sulfur source in electrochemical reactions to synthesize sulfone-containing fused-ring framework compounds. rsc.org This method, conducted at room temperature without transition metal catalysts, involves the insertion of SO₂ through electrochemical oxidation and a free radical cascade reaction. rsc.org this compound is considered a cost-effective and readily available sulfur source for such transformations. rsc.org

This compound has also been utilized in the synthesis of bis(pyrazolo[1,5-a]pyrimidin-3-yl)methanes from pyrazolo[1,5-a]pyrimidines. researchgate.net In this reaction, this compound mediated the transformation, likely involving the formation of a methyl(methylene)sulfonium ion intermediate from the reaction between dimethyl sulfoxide (B87167) (DMSO) and this compound. researchgate.net

This compound has proven effective as an oxidative reagent in the synthesis of benzimidazole (B57391) derivatives. jst.go.jpthieme-connect.comias.ac.inrsc.org Benzimidazoles are an important class of heterocyclic compounds with diverse applications. ias.ac.inresearchgate.net

One common approach involves the condensation reaction between o-phenylenediamines and aldehydes or benzylamines, with this compound acting as the oxidant. jst.go.jpthieme-connect.comias.ac.inrsc.org This method offers advantages such as the use of an inexpensive and environmentally friendly oxidant, relatively short reaction times, and good yields. jst.go.jpias.ac.in

Studies have explored solvent-free conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and benzylamines using this compound as the sole oxidant at elevated temperatures (e.g., 140 °C). jst.go.jp This method has been successfully applied to synthesize a variety of 1,2-disubstituted benzimidazole derivatives. jst.go.jp

Another optimized method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives involves reacting o-phenylenediamines with benzaldehydes in a mixture of ethanol (B145695) and water (9:1 v/v) at room temperature using this compound as the oxidant. ias.ac.in This method is reported to be simple and efficient, yielding products that are easily separated. ias.ac.in While this compound's low solubility in organic solvents can necessitate higher temperatures, using a solvent mixture like ethanol-water can facilitate the reaction at milder conditions. ias.ac.in

This compound has also been used as a reducing agent in a specific benzimidazole synthesis pathway. In a method for preparing 5-bromobenzimidazole, 4-bromo-2-nitro aniline (B41778) is reduced to 4-bromo-1,2-benzenediamine using this compound as the reducing agent, followed by condensation with formic acid. google.com This highlights the dual nature of this compound as both an oxidant and a reductant depending on the reaction context.

Theoretical Considerations in this compound Synthetic Pathways

Theoretical studies related to this compound primarily focus on its structure and reactivity. The metabisulfite anion (S₂O₅²⁻) consists of two sulfur atoms linked by an S-S bond, with differing coordination environments and oxidation states for the sulfur atoms. byjus.com Theoretical calculations can help elucidate the electronic structure and stability of this anion, as well as its behavior in solution.

The hydrolysis of this compound in water to form bisulfite ions is an equilibrium process, and theoretical models can be used to study the thermodynamics and kinetics of this reaction. wikipedia.orgbyjus.com

In the context of its use as a sulfur dioxide equivalent, theoretical studies can investigate the mechanism of SO₂ release from this compound under various reaction conditions. This includes understanding the role of acids or other reagents in facilitating the decomposition of metabisulfite or bisulfite ions to generate SO₂ in situ. byjus.comsciencemadness.org

For derivatization reactions, theoretical calculations can provide insights into the reaction pathways, transition states, and energy barriers involved. For example, computational studies can help explain the mechanism of bisulfite addition reactions or the role of this compound in mediating the formation of specific intermediates in heterocyclic synthesis, such as the proposed methyl(methylene)sulfonium ion in the synthesis of bis(pyrazolo[1,5-a]pyrimidin-3-yl)methanes. researchgate.net

Theoretical considerations also play a role in understanding the oxidative capabilities of this compound in reactions like benzimidazole synthesis. While often acting as a source of SO₂, which can then participate in redox processes, the exact mechanism of oxidation mediated by this compound in these complex reactions can be further explored through theoretical modeling and computational chemistry.

Reaction Mechanisms and Kinetic Investigations of Sodium Metabisulfite

Aqueous Phase Hydrolysis and Equilibria of Sodium Metabisulfite (B1197395)

Sodium metabisulfite (Na₂S₂O₅) is an inorganic compound that, upon dissolution in water, undergoes hydrolysis to establish a complex equilibrium between several sulfur(IV) species. The nature and concentration of these species are heavily dependent on the pH of the solution.

When this compound is dissolved in water, it readily reacts with water molecules to form sodium bisulfite (NaHSO₃). tidjma.tn This initial hydrolysis step can be represented by the following chemical equation:

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

The resulting bisulfite ions (HSO₃⁻) exist in a pH-dependent equilibrium with sulfur dioxide (SO₂) and sulfite (B76179) ions (SO₃²⁻). nih.govresearchgate.net In acidic solutions, the equilibrium shifts towards the formation of sulfurous acid (H₂SO₃), which is in equilibrium with dissolved sulfur dioxide gas. byjus.comannexpublishers.com The release of pungent sulfur dioxide gas is a characteristic feature of this compound in acidic environments. byjus.com

The equilibrium between bisulfite and sulfur dioxide can be described as:

2HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O byjus.com

Furthermore, the bisulfite ion itself is the conjugate base of sulfurous acid and can dissociate to form the sulfite ion:

HSO₃⁻ ⇌ H⁺ + SO₃²⁻ mdpi.com

The relative concentrations of these sulfur(IV) species at different pH values are critical for the various applications of this compound. At a low pH, molecular sulfur dioxide is the predominant species, while in the pH range of approximately 2 to 7, the bisulfite ion (HSO₃⁻) is the most abundant form. nih.govresearchgate.net As the pH becomes more alkaline, the equilibrium shifts towards the formation of sulfite ions (SO₃²⁻). researchgate.net

pH RangePredominant Sulfur(IV) Species
Low pH (< 2)Molecular SO₂ / H₂SO₃
pH 2 - 7Bisulfite (HSO₃⁻)
High pH (> 7)Sulfite (SO₃²⁻)

Redox Chemistry and Electron Transfer Kinetics

This compound and its aqueous derivatives, primarily bisulfite and sulfite ions, are effective reducing agents. This reductive capacity is central to many of its industrial applications, including dechlorination and metal ion reduction.

When this compound is dissolved in water, it forms sodium bisulfite (NaHSO₃). tidjma.tntidjma.tn The sodium bisulfite then reacts with free chlorine (in the form of hypochlorous acid, HOCl, in aqueous solutions) as follows:

2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ dupont.com

This reaction demonstrates the conversion of chlorine to chloride, which is harmless in the context of water treatment. The sulfite is oxidized to sulfate (B86663) in the process. byo.com

Kinetic studies have shown that the dechlorination reaction using this compound can be described by a pseudo-first-order kinetic model with respect to the total chlorine concentration in the solution. researchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of chlorine, assuming the concentration of the dechlorinating agent (this compound) is in excess and remains relatively constant throughout the reaction. The reaction is generally rapid, with complete dechlorination often achieved in less than a minute when a stoichiometric excess of the reducing agent is used. researchgate.net

The rate of dechlorination is influenced by several factors, including the reaction rate constants and the stoichiometry of the reactants. tidjma.tn Theoretically, 1.34 mg of this compound is required to remove 1.0 mg of free chlorine. dupont.com However, in practical applications, a higher dosage is often used to ensure complete and rapid dechlorination. dupont.com It is common practice to use approximately 3.0 mg of this compound to remove 1.0 mg of chlorine. dupont.com This excess dosage helps to drive the reaction to completion quickly. researchgate.net The reaction itself is rapid, but thorough mixing is essential to ensure the reactants come into contact for the reaction to proceed to completion. dupont.com

ParameterTheoretical ValuePractical Recommendation
This compound to Chlorine Ratio (mg:mg)1.34 : 1.03.0 : 1.0

This compound is also capable of reducing metal ions in higher oxidation states. A notable example is the reduction of permanganate (B83412) (Mn(VII)) to a lower, less colored, and often less soluble oxidation state.

Kinetic studies on the reduction of Mn(VII) using this compound have demonstrated that the reaction follows first-order kinetics with respect to the concentration of Mn(VII). iosrjournals.org The rate of this reduction is significantly influenced by the pH of the solution, with the reaction proceeding faster in alkaline conditions compared to acidic or neutral environments. iosrjournals.org The rate of reduction also shows a slight increase with an increase in temperature. iosrjournals.org

The stoichiometry of the reaction between Mn(VII) and this compound has been determined to be approximately a 0.66:1 molar ratio of Mn(VII) to Na₂S₂O₅ in both acidic and alkaline conditions. iosrjournals.org Thermodynamic parameters indicate that the reduction of Mn(VII) by this compound is an exothermic process in an alkaline environment. iosrjournals.org

Kinetic ParameterFinding for Mn(VII) ReductionReference
Reaction Order (with respect to Mn(VII))First Order iosrjournals.org
Effect of pHFaster in alkaline conditions iosrjournals.org
Effect of TemperatureSlight rate increase with increasing temperature iosrjournals.org
Stoichiometry (Mn(VII):Na₂S₂O₅)~0.66 : 1 iosrjournals.org

Oxygen Scavenging Mechanisms in Aqueous Systems

This compound is widely utilized as an oxygen scavenger in various aqueous systems, such as boiler feedwater treatment, to prevent corrosion caused by dissolved oxygen. nih.gov The mechanism of oxygen scavenging is a two-step process that begins upon the dissolution of this compound in water. scispace.com

First, this compound hydrolyzes to form sodium bisulfite (NaHSO₃). researchgate.netscispace.com

Na₂S₂O₅ + H₂O → 2NaHSO₃ scispace.com

In the second step, the resulting sodium bisulfite acts as a reducing agent, reacting with dissolved oxygen to form sodium bisulfate (NaHSO₄), a harmless sulfate species. researchgate.netscispace.com

2NaHSO₃ + O₂ → 2NaHSO₄ scispace.com

Oxidation of this compound to Sulfate Species

The function of this compound as a reducing agent and oxygen scavenger inherently involves its own oxidation. In these reactions, the sulfur atom in the bisulfite ion (HSO₃⁻), which is in the +4 oxidation state, is oxidized to the +6 oxidation state, forming a sulfate species. scispace.comnih.gov

Na₂S₂O₅ + 2O₂ → Na₂SO₄ + Na₂SO₃ nih.gov

This conversion is not limited to reactions with oxygen. On exposure to air and moisture, solid this compound is slowly oxidized to sodium sulfate. nih.gov This process highlights the compound's inherent instability in the presence of atmospheric oxidants. In electrochemical contexts, a distinct anodic peak can be observed which corresponds to the oxidation of sulfite to sulfate, confirming this transformation pathway. nih.gov Ultimately, whether reacting with dissolved oxygen in industrial water systems or slowly degrading in air, the oxidative pathway for this compound culminates in the formation of stable sulfate compounds.

Interactions with Organic Substrates and Biochemical Pathways

Inhibition Mechanisms of Maillard Reaction in Food Systems

This compound is an effective inhibitor of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars at elevated temperatures. researchgate.net This reaction is responsible for the development of color, flavor, and aroma in many cooked foods, but it can also lead to the formation of undesirable compounds. The primary mechanism by which sulfites, derived from this compound, inhibit this process is through their potent nucleophilic reactivity. nih.gov

The bisulfite ion (HSO₃⁻) readily reacts with the carbonyl groups of reducing sugars and key intermediates of the Maillard reaction, such as α-dicarbonyls. nih.govacs.orgnih.gov This nucleophilic addition forms stable, charged bisulfite adducts, also known as hydroxysulfonates. researchgate.netyoutube.com By sequestering these carbonyl compounds, bisulfite effectively removes them from the reaction cascade, thereby preventing the subsequent steps that lead to the formation of brown pigments known as melanoidins. nih.govmatec-conferences.org One of the specific reaction products identified from this inhibitory action is 3,4-dideoxy-4-sulfohexosulose. nih.gov Furthermore, sulfites can also react with the melanoidin polymers themselves, altering their structure. nih.gov

A significant application of this compound's inhibitory effect on the Maillard reaction is the mitigation of potentially harmful compounds, including furan (B31954) and acrylamide (B121943). By reacting with the precursors to these molecules, this compound effectively reduces their formation in heat-processed foods. researchgate.net

Acrylamide is primarily formed from the reaction between the amino acid asparagine and reducing sugars. Sodium bisulfite has been identified as a highly efficient inhibitor of acrylamide formation. researchgate.net It achieves this by reacting with the essential carbonyl intermediates, thereby blocking the pathway that converts asparagine to acrylamide.

Similarly, furan and its precursor, 5-hydroxymethyl-2-furfural (HMF), are generated during the Maillard reaction. nih.govresearchgate.net The ability of bisulfite to form adducts with carbonyl compounds extends to these furan precursors, preventing their cyclization and subsequent conversion to furan.

A study on the effects of adding this compound (SMBS) to bread dough demonstrated a significant reduction in both acrylamide and HMF in the final product. The addition of 100 mg/kg of SMBS to the dough resulted in a 67% decrease in acrylamide and a 33% decrease in HMF content in the bread crust, showcasing its practical efficacy in food systems. researchgate.netscispace.com

The table below summarizes the findings on the reduction of Maillard reaction products in bread crust following the addition of this compound.

CompoundReduction with 100 mg/kg SMBSReference
Acrylamide67% researchgate.netscispace.com
5-hydroxymethyl-2-furfural (HMF)33% researchgate.netscispace.com

Enzymatic Inhibition Mechanisms (e.g., Polyphenol Oxidase)

This compound is a widely recognized and effective inhibitor of polyphenol oxidase (PPO), a copper-containing enzyme responsible for enzymatic browning in many fruits and vegetables. wikipedia.org The inhibition of PPO by sulfite species (including bisulfite and metabisulfite in solution) is a complex process that involves a dual mechanism of action.

Firstly, sulfites act as reducing agents. PPO catalyzes the oxidation of phenolic compounds to highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins. Sulfites can efficiently reduce these enzymatically formed o-quinones back to their original diphenol state, thereby preventing their polymerization and the subsequent formation of colored products. researchgate.netnih.gov

Secondly, sulfite ions can directly interact with the PPO enzyme, leading to its inactivation. This direct inhibition can be irreversible, particularly at lower pH values. researchgate.net The proposed mechanism for this direct inhibition involves the interaction of the sulfite species with the active site of the enzyme. It is suggested that the HSO₃⁻ ion is a key component in this inhibitory action. researchgate.net The inhibition may occur through the modification of the protein's tertiary structure or by interacting with the copper ions at the active site, which are essential for the enzyme's catalytic activity. researchgate.net

The type of inhibition exhibited by this compound can vary depending on the source of the PPO and the substrate used. Studies have reported non-competitive, competitive, and mixed-type inhibition. For instance, this compound has been shown to be a non-competitive inhibitor of ginger PPO. nih.gov The effectiveness of the inhibition is also influenced by factors such as the concentration of the inhibitor and the pH of the medium. researchgate.net

Kinetic Parameters for the Inhibition of Polyphenol Oxidase (PPO) by this compound

PPO SourceSubstrateInhibition TypeInhibition Constant (Ki)IC50 (mM)Reference
Ginger (Zingiber officinale Roscoe)4-MethylcatecholNon-competitive0.89 mM0.96 nih.gov
Ginger (Zingiber officinale Roscoe)PyrocatecholNon-competitive0.95 mM1.03 nih.gov
Banana (Musa cavendishii)Not specifiedNot specifiedNot specifiedEffective inhibitor nkust.edu.tw
Lentil (Lens culinaris Medik.) SproutsCatecholNot specifiedNot specifiedSignificantly inhibits at 20 mM mdpi.com

Reaction Kinetics of Bisulfite with Nitrogen Oxides (e.g., Nitrite)

The reaction between bisulfite ions and nitrogen oxides, particularly nitrite (B80452) (NO₂⁻), is of significant interest in atmospheric chemistry and flue gas desulfurization processes. The kinetics and products of this reaction are highly dependent on the reaction conditions, such as pH and the molar ratio of the reactants. osti.gov

When the molar ratio of bisulfite to nitrite is less than 2, the primary reaction product is hydroxylamine (B1172632) disulfonate. osti.gov However, if the molar ratio is 2 or greater, hydroxylamine disulfonate can be further reduced to form imido sulfonate. The rate of this subsequent reduction is considerably slow, necessitating higher temperatures and sulfite concentrations. osti.gov

Kinetic studies have elucidated the initial steps of the reaction between nitrite and bisulfite. It is proposed that the reaction proceeds through an intermediate, nitrososulfonic acid, which can then undergo either sulfonation to form hydroxylaminedisulfonate or hydrolysis. osti.gov The rate law for the initial reaction has been investigated, providing insights into the reaction mechanism.

The reaction of bisulfite with nitric oxide (NO) has also been studied. The kinetics of the reaction between dissolved nitric oxide and sulfite/bisulfite ions were investigated over a pH range of 4-10. The reaction leads to the formation of N-nitrosohydroxylamine-N-sulfonate (NHAS). The reaction rate can be described by the following rate law:

d[NHAS]/dt = kₐ[NO][HSO₃⁻] + kₑ[NO][SO₃²⁻] datapdf.com

This indicates that both bisulfite and sulfite ions react with nitric oxide, but at different rates. The rate constants have been determined at various temperatures, allowing for the calculation of activation energies for both pathways. datapdf.com

Rate Constants for the Reaction of Nitric Oxide with Bisulfite and Sulfite Ions

ReactantRate Constant (k) (M-1s-1)Temperature (K)Activation Energy (Ea) (kcal/mol)Reference
HSO₃⁻32 ± 1029817.6 datapdf.com
SO₃²⁻620 ± 10029810.6 datapdf.com
HSO₃⁻Not specified28417.6 datapdf.com
SO₃²⁻Not specified28410.6 datapdf.com
HSO₃⁻Not specified32317.6 datapdf.com
SO₃²⁻Not specified32310.6 datapdf.com

Advanced Analytical Methodologies for Sodium Metabisulfite Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical determination of sodium metabisulfite (B1197395). These techniques separate the sulfite (B76179) species from complex matrices, allowing for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are among the most powerful and widely adopted methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique that offers high resolution and sensitivity for the determination of sulfites. Various HPLC modes can be employed, with reversed-phase being particularly common.

Reversed-phase HPLC (RP-HPLC) methods provide a reliable approach for the simultaneous separation, identification, and determination of sodium metabisulfite, often alongside other components in a formulation. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net The development of a robust RP-HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Method validation is a critical aspect, ensuring the reliability and reproducibility of the analytical procedure. Validation is typically performed according to the International Conference on Harmonisation (ICH) guidelines and encompasses parameters such as selectivity, linearity, precision, and accuracy. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net For instance, a developed RP-HPLC method for the simultaneous determination of this compound and sodium benzoate (B1203000) in a pharmaceutical formulation demonstrated selectivity with no interference from other components at the retention times of the analytes. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

The linearity of an RP-HPLC method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r) from the regression analysis of the calibration curve is a key indicator of linearity. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a measure of the variability of the results. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Validation Parameters for a Reversed-Phase HPLC Method for this compound

Validation ParameterThis compound
Linearity Range0.05–0.15 mg/mL
Correlation Coefficient (r)>0.999
Analysis Repeatability (RSD)<2%
Intermediate Precision (RSD)<3%
Accuracy (Recovery)98.16%–101.94%

Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is a common and straightforward approach for the determination of this compound. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net This strategy simplifies the method and can provide rapid and reproducible results. A typical isocratic mobile phase for the analysis of this compound in a reversed-phase system consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net For example, a mixture of 0.1% phosphoric acid and acetonitrile in a ratio of 62:38 (v/v) has been successfully used as a mobile phase. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net The choice of the stationary phase is also crucial, with C18 columns being widely employed. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Example of an Isocratic HPLC Method for this compound

ParameterCondition
ColumnZorbax Extend C-18 (150 × 4.6 mm i.d., 3.5 μm particles)
Mobile Phase0.1% Phosphoric acid : Acetonitrile (62:38, v/v)
Flow Rate1.0 mL/min
Detection Wavelength275 nm

The optimization of chromatographic parameters is essential for achieving the desired separation and peak characteristics. The pH of the mobile phase can significantly influence the retention behavior of sulfite, which exists in different ionic forms depending on the pH. nih.govresearchgate.netphenomenex.commastelf.com In acidic media, this compound is present in its anionic form, and adjusting the pH can affect its interaction with the stationary phase. nih.gov For instance, a decrease in the resolution of this compound has been observed with an increase in mobile phase pH. nih.gov Therefore, an acidic pH is often selected for the mobile phase to ensure good peak shape and retention. nih.gov

The flow rate of the mobile phase also plays a critical role in the separation efficiency and analysis time. A flow rate of 1.0 mL/min is commonly used to achieve a good balance between resolution and run time. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Column temperature is another parameter that can be optimized to improve peak shape and separation. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) with suppressed conductivity detection is a highly sensitive and selective method for the determination of sulfite and its oxidation product, sulfate (B86663). nih.govchromforum.orgnih.govshodex.commetrohm.com This technique is particularly suitable for analyzing anionic species. In this method, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio and improving the detection limits for the analyte ions. shodex.commetrohm.com

A typical IC system for sulfite analysis employs an anion-exchange column for separation and a mobile phase consisting of a carbonate-bicarbonate buffer. nih.govnih.gov The suppressor chemically reduces the conductivity of the eluent while increasing the conductivity of the analyte ions, leading to highly sensitive detection. shodex.commetrohm.com This method allows for the satisfactory separation of sulfite and sulfate ions. nih.gov The linearity of the method is typically excellent, with high correlation coefficients for the calibration plots of both sulfite and sulfate. nih.gov The limit of detection for sulfite using this technique can be in the low µg/mL range. nih.gov

Typical Parameters for Ion Chromatography of Sulfite

ParameterCondition
ColumnAllsep A-2 Anion (100 x 4.6 mm, 7 µm) or IonPac AS14A (250 x 4.0 mm, 7 µm)
Mobile Phase15 mM NaHCO3 / 0.6 mM Na2CO3
DetectionSuppressed Conductivity
Linearity Range (Sulfite)8-267.3 µg/mL
Limit of Detection (Sulfite)3 µg/mL

Electrochemical Sensing and Detection Principles

The electrochemical detection of this compound, which dissociates to sulfite in aqueous solutions, offers a rapid, sensitive, and cost-effective alternative to traditional analytical methods. These techniques are predicated on the electrochemical oxidation or reduction of the sulfite species at an electrode surface, where the resulting current or potential change is correlated to its concentration.

Amperometric and Voltammetric Detection Systems

Amperometric and voltammetric methods are powerful electroanalytical techniques for the quantification of this compound. These methods involve the application of a potential to an electrode and measuring the resulting current. The magnitude of this current is directly proportional to the concentration of the electroactive species, in this case, sulfite.

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study the redox behavior of sulfite. For instance, the electrocatalytic oxidation of sulfite can be investigated using a carbon paste electrode modified with carbon nanotube and benzoylferrocene, with SWV exhibiting a linear dynamic range from 1.0×10⁻⁷ to 4.0×10⁻⁴ M and a detection limit of 90.0 nM for sulfite. researchgate.net Another approach involves the electrochemical reduction of sulfite, which can mitigate interference from antioxidants commonly present in food samples. mdpi.com A sensor based on a glassy carbon electrode modified with a porphyrin film has been used for the amperometric quantification of this compound, demonstrating a wide linear dynamic range and a low detection limit. nih.gov

The performance of these detection systems is heavily influenced by the electrode material. Modified electrodes, which incorporate catalytic materials or have enhanced surface areas, can significantly improve the sensitivity and selectivity of the analysis. For example, a glassy carbon electrode modified with a tetraruthenated porphyrin film has been shown to facilitate faster electron transfer processes for the analysis of this compound. nih.gov This modified electrode, when used with batch injection analysis, provides good repeatability and high sensitivity. nih.gov

Table 1: Performance of Various Amperometric and Voltammetric Sensors for Sulfite Detection

Electrode ModificationAnalytical TechniqueLinear Range (M)Detection Limit (M)Reference
Carbon nanotube and benzoylferrocene modified carbon paste electrodeSquare Wave Voltammetry1.0×10⁻⁷ - 4.0×10⁻⁴9.0×10⁻⁸ researchgate.net
Tetraruthenated porphyrin film on glassy carbon electrodeAmperometry with batch injection analysis2.5×10⁻⁷ - 5.0×10⁻⁴8.1×10⁻⁸ nih.gov
Reduced graphene oxide doped with Pd and modified with TPPSquare Wave Voltammetry1.0×10⁻¹¹ - 1.0×10⁻⁷3.0×10⁻¹² mdpi.com
Reduced graphene oxide doped with Pd and modified with Fe(TPFPP)ClSquare Wave Voltammetry1.0×10⁻¹⁰ - 1.0×10⁻⁶3.0×10⁻¹¹ mdpi.com

This table presents a summary of the performance characteristics of different electrochemical sensors for the detection of sulfite.

Development of Nanomaterial-Enhanced Electrochemical Sensors

The advent of nanomaterials has revolutionized the field of electrochemical sensing, offering unique physical and chemical properties that enhance sensor performance. nih.gov Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles provide high surface-to-volume ratios, excellent electrical conductivity, and catalytic activity, leading to sensors with improved sensitivity, selectivity, and stability. nih.gov

Reduced graphene oxide (rGO), a derivative of graphene oxide, has emerged as a promising material for electrochemical sensor development due to its large surface area, good conductivity, and ease of functionalization. researchgate.netnih.gov Porphyrins and their derivatives are another class of molecules that have been extensively used in sensor construction due to their electrocatalytic properties. researchgate.net

The synergistic combination of rGO and porphyrin derivatives has led to the development of highly sensitive electrochemical sensors for this compound. For example, sensors based on reduced graphene oxide doped with palladium paste and modified with 5,10,15,20-tetraphenyl-21H,23H-porphyrin (TPP) or 5,10,15,20-tetrakis(pentafluorophenyl chloride)-21H,23H-iron(III) porphyrin (Fe(TPFPP)Cl) have been proposed for the detection of this compound. mdpi.comresearchgate.net These sensors, characterized by square wave voltammetry, exhibit remarkably low detection limits of 3.0 × 10⁻¹² mol L⁻¹ for the TPP-based sensor and 3.0 × 10⁻¹¹ mol L⁻¹ for the Fe(TPFPP)Cl-based sensor. mdpi.comresearchgate.net The high performance of these sensors is attributed to the electrocatalytic capacity of the porphyrins and the excellent properties of the rGO support. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes and to characterize the different steps involved in the fabrication of electrochemical sensors. nih.govnih.gov EIS measures the impedance of a system over a range of frequencies, providing detailed information about the resistance and capacitance at the electrode-electrolyte interface. nih.govnih.gov

In the context of sensor development, EIS is used to monitor the changes in the interfacial charge transfer resistance (Rct) upon modification of the electrode surface. For instance, the successful immobilization of nanomaterials like rGO and porphyrins onto an electrode surface can be confirmed by an increase in the Rct value. The analysis of EIS data, often represented as Nyquist or Bode plots, allows for the modeling of the electrochemical system using an equivalent electrical circuit. acs.org This modeling provides quantitative data on parameters such as the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct), which are crucial for understanding and optimizing the sensor's performance. nih.gov

Spectroscopic and Surface Characterization Techniques

Beyond electrochemical methods, spectroscopic and surface characterization techniques provide invaluable information about the chemical composition and surface interactions of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Mineral Surface Interactions

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comresearchgate.net XPS is a powerful tool for studying the surface phenomena that are crucial in mineral processing, where this compound is often used as a depressant. mdpi.comresearchgate.net

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nist.gov The binding energy of the emitted photoelectrons is characteristic of the element and its chemical environment, allowing for the identification of different chemical states of an element on a mineral surface. nih.gov

In the context of mineral processing, XPS can be used to investigate the adsorption of sulfite species onto mineral surfaces. By analyzing the high-resolution spectra of relevant elements such as sulfur, oxygen, and the constituent metals of the mineral, it is possible to elucidate the nature of the chemical bonds formed between the sulfite and the mineral surface. This information is critical for understanding the mechanism of depression and for optimizing the flotation process. The challenges in applying XPS to mineral systems include the complex composition of natural minerals and the potential instability of surface species in the ultra-high vacuum environment of the spectrometer. mdpi.comresearchgate.net

Assessment of Chemical States and Oxidation Levels

Understanding the chemical state and oxidation levels of the sulfur atoms in this compound (Na₂S₂O₅) is fundamental to comprehending its reactivity, particularly its function as a reducing agent and antioxidant. The oxidation number of sulfur in this compound is a key determinant of its chemical behavior.

In the metabisulfite anion (S₂O₅²⁻), the two sulfur atoms exist in different oxidation states. By applying the rules of assigning oxidation numbers, with oxygen typically being -2 and sodium +1, the average oxidation state of sulfur is +4. However, the actual structure reveals a sulfur-sulfur bond, with one sulfur atom bonded to three oxygen atoms and the other to two. This leads to a formal assignment of +5 for the sulfur atom bonded to three oxygens and +3 for the one bonded to two oxygens. More commonly, for practical purposes in redox reactions, both sulfur atoms are considered to be in the +4 oxidation state, which is an average value.

This +4 oxidation state is intermediate for sulfur, allowing this compound to act as a potent reducing agent. In chemical reactions, the sulfur is oxidized, typically to the more stable +6 state found in sulfate (SO₄²⁻). thermofisher.com The efficacy of this compound as a reducing agent is directly linked to this ability to donate electrons and undergo oxidation. chemicalbook.com

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for assessing these oxidation processes directly. nist.gov By applying a potential to an electrode in a solution containing this compound, the oxidation of the sulfite/bisulfite species (formed upon dissolution) can be observed and quantified. The potential at which oxidation occurs and the magnitude of the resulting current provide detailed information about the redox chemistry of the compound. For instance, studies have shown a clear oxidation peak for this compound, the characteristics of which (e.g., peak potential and current) are dependent on factors like concentration and the presence of catalysts. nist.gov This electrochemical behavior confirms its role as a reducing agent and allows for the quantitative analysis of its active components.

The significance of sulfur's oxidation state extends to its practical applications. For example, in winemaking, its ability to inhibit microbial activity and prevent oxidation is guided by the redox chemistry of the sulfite species it forms in solution. chemicalbook.com Therefore, analytical methods that can accurately assess these chemical states are vital for controlling its function in various chemical processes. chemicalbook.com

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and chemical environment of this compound. technologynetworks.comnih.gov

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of chemical bonds within a molecule. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint that can be used for identification and structural analysis.

For this compound (Na₂S₂O₅), the key structural feature is the S₂O₅²⁻ anion, which contains a direct sulfur-sulfur bond. Raman spectroscopy is particularly effective for identifying this compound. Surface-Enhanced Raman Spectroscopy (SERS), a more sensitive variant of the technique, has been used to detect this compound residues. sciencemadness.org The SERS spectrum of this compound shows distinct, characteristic peaks that serve as fingerprints for its unambiguous confirmation. sciencemadness.org

The table below lists the key vibrational peaks observed for this compound in Raman spectroscopy.

Wavenumber (cm⁻¹)IntensityAssignment
620StrongS-S stretching vibration
927MediumS-O stretching vibration
Data sourced from a study on the non-destructive screening of this compound by SERS. sciencemadness.org

These distinct peaks, especially the strong signal at 620 cm⁻¹, allow for both qualitative identification and quantitative analysis, with the peak intensity being proportional to the concentration of the compound. sciencemadness.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of chemical compounds by probing the magnetic properties of atomic nuclei. huji.ac.il While ¹H and ¹³C NMR are mainstays for organic chemistry, the characterization of inorganic salts like this compound can be accomplished using NMR of other nuclei, such as ²³Na. acs.org

Solid-state ²³Na NMR spectroscopy can provide valuable information about the local chemical environment of the sodium ions within the crystal lattice. researchgate.net Since ²³Na is a quadrupolar nucleus, the width and shape of its NMR signal are highly sensitive to the symmetry of its surroundings. acs.org Ordered sodium salts give rise to well-defined spectral patterns that reflect the local symmetry around the nucleus. researchgate.net This can be used to distinguish between different crystalline forms or to study the interaction of sodium ions with their counter-ions and surrounding water molecules. The chemical shift in ²³Na NMR spectra can indicate the nature of ion-ion and ion-solvent interactions. nih.gov While specific NMR data for the sulfur or oxygen atoms in this compound is less common due to the properties of their isotopes, ²³Na NMR provides a viable path for characterizing the solid-state structure of the compound.

Flow Injection Analysis Coupled with Electrochemical Detection

Flow Injection Analysis (FIA) is a highly efficient, automated technique for the rapid analysis of chemical samples. When coupled with a sensitive and selective detector, such as an electrochemical detector, it becomes a powerful tool for the determination of various analytes, including this compound. nist.gov

A typical FIA system consists of a pump that propels a carrier stream, an injection valve to introduce a precise volume of the sample, a reactor where the analyte may undergo a chemical reaction, and a flow-through detector. nist.gov The transient signal produced as the sample zone passes through the detector is measured, and its height or area is related to the analyte's concentration.

Electrochemical detection is particularly well-suited for FIA due to its high sensitivity, rapid response, and relatively low cost. For this compound, which is electrochemically active (i.e., it can be oxidized), amperometric or voltammetric detection methods are ideal. A potential is applied to a working electrode in the flow cell, and the current generated by the oxidation of the sulfite/bisulfite ions is measured.

Recent research has demonstrated the development of highly sensitive electrochemical sensors for the determination of this compound. These sensors, which can be incorporated into an FIA setup, utilize modified electrodes (e.g., reduced graphene oxide doped with palladium) to enhance the electrochemical response. Techniques like square wave voltammetry have been employed to achieve very low detection limits.

The table below highlights the performance characteristics of two novel electrochemical sensors for this compound detection, which are amenable to integration with FIA systems.

Sensor TypeLinear Range (mol L⁻¹)Limit of Detection (LOD) (mol L⁻¹)Limit of Quantification (LOQ) (mol L⁻¹)
TPP/rGO@Pd01.0 × 10⁻¹¹ to 1.0 × 10⁻⁷3.0 × 10⁻¹²1.0 × 10⁻¹¹
Fe(TPFPP)Cl/rGO@Pd01.0 × 10⁻¹⁰ to 1.0 × 10⁻⁶3.0 × 10⁻¹¹1.0 × 10⁻¹⁰
Data sourced from a study on rapid and ultra-sensitive electrochemical detection of this compound.

The coupling of Flow Injection Analysis with such sensitive electrochemical detectors allows for high-throughput screening of samples with minimal sample preparation, making it an excellent methodology for quality control in the food and pharmaceutical industries where this compound levels must be carefully monitored.

Engineering Applications and Process Optimization Involving Sodium Metabisulfite

Optimization Strategies in Industrial Production Processes

Sodium metabisulfite (B1197395) is utilized in industrial processes to enhance efficiency, improve product quality, and manage chemical usage. Its reducing properties are key to its function in these applications. iigtchem.comalphachem.biz

Textile Industry Applications

In the textile industry, sodium metabisulfite is employed for its reducing and bleaching capabilities, contributing to improved fabric appearance and dyeing outcomes. teamchem.coiigtchem.comalphachem.bizvrikpharma.com It helps in removing color from fabrics, fibers, and dyes, and also assists in the removal of excess residual chemicals. alphachem.biz

Neutralization of Bleaching Residuals in Denim Dyeing

This compound is widely used in the denim dyeing process, particularly for neutralizing residual chlorine left over from bleaching. crecompany.com Chlorine residues can negatively impact dyeing uniformity, leading to issues like uneven coloration and spots. crecompany.com this compound effectively reduces the chlorine content, preparing the fabric for even dye application. crecompany.com The chemical mechanism involves the release of sulfur dioxide (SO₂) when this compound dissolves in water, which then reacts with chlorine to form hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), thus neutralizing the chlorine. crecompany.com This neutralization is crucial for achieving consistent color across the fabric. crecompany.com this compound is often used after potassium permanganate (B83412) bleaching in the clothing washing industry for neutralization due to its low price. sylicglobal.com Research indicates that proper use of this compound can reduce harmful chlorine compounds in wastewater by up to 90%. crecompany.com

Pulp and Paper Manufacturing Processes

This compound is a valuable chemical in the pulp and paper industry, utilized in various stages, including bleaching and pulping. teamchem.coalphachem.bizchemstock.aeredox.com

Bleaching Mechanisms and Applications

In pulp and paper manufacturing, this compound is used as a bleaching agent and reducing agent. chemstock.ae It is employed in the bleaching of wood pulp, helping to reduce residual lignin (B12514952) and thereby enhancing the whiteness and brightness of the paper. teamchem.cosodiummetabisulfite.cn this compound releases sulfur dioxide (SO₂) when dissolved in water, which acts as a reducing agent, interacting with pigments and color-causing agents to reduce them to colorless or less-colored compounds. sodiummetabisulfite.cn It also forms sulfurous acid (H₂SO₃), further aiding the bleaching process through reduction and oxidation reactions. sodiummetabisulfite.cn this compound is also used for decolorizing recycled paper by removing inks and other colored impurities. sodiummetabisulfite.cn Bisulfite bleaching agents, which include this compound, are particularly used for improving the whiteness of mechanical paper pulp that contains higher levels of lignin. hydrite.com These agents react with lignin, chromophores, and other color-causing impurities to reduce the pulp's color. hydrite.com

Role in Various Pulping Methods

This compound and related sulfites/bisulfites are involved in various pulping methods. The sulfite (B76179) process, which uses solutions of sulfite and bisulfite ions (including sodium), is a method for producing wood pulp by cleaving the bonds between cellulose (B213188) and lignin. wikipedia.org This process converts lignin into soluble lignosulfonates, which are then separated from the cellulose fibers. wikipedia.org While the Kraft process is also widely used, the sulfite process, utilizing chemicals like sodium bisulfite formed from this compound, is significant in producing wood pulp, especially for certain applications. wikipedia.org Sodium sulfite, which is related to this compound (as this compound forms sodium bisulfite in water, and sodium bisulfite can be related to sodium sulfite), is used in neutral semi-chemical pulping, acid sulfite pulping, high-yield sulfite cooling, and some kraft pulping processes. nih.gov

Water and Wastewater Treatment Technologies

This compound is commonly employed in water and wastewater treatment for several key purposes, including dechlorination, dissolved oxygen scavenging, and potentially in filter bed cleaning. alphagrindingmedia.comresearchmap.jpajol.info911metallurgist.comennoreindiachemicals.comwatertechnologies.comdurpro.com

Dechlorination Efficiency and Process Parameters

Dechlorination is a critical step in many water treatment processes, particularly before sensitive equipment like reverse osmosis (RO) membranes, which can be damaged by chlorine and other oxidizing agents. rxmarine.commann-hummel.comatlantium.com this compound is a widely used chemical reducing agent for removing residual chlorine and chloramines. rxmarine.comrxchemicals.comdurpro.comomanchem.comdurpro.com

When dissolved in water, this compound forms sodium bisulfite (NaHSO₃). omanchem.com The bisulfite then reacts with hypochlorous acid (HOCl), a common form of free chlorine in water, according to the following reaction:

2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ omanchem.com

This reaction effectively neutralizes the oxidizing potential of chlorine.

The efficiency of dechlorination using this compound is influenced by several process parameters. These include the influent chlorine level (both free and combined chlorine), the target effluent chlorine concentration, the process water transmittance level, and the level of background organics. wwdmag.com Water quality considerations such as pH and temperature also play a role. tidjma.tn Adjusting the water's pH to an optimal range, typically between 6.5 and 8.5, can enhance chlorine removal efficiency. tidjma.tn Adequate contact time between the this compound and chlorine is also essential for the reaction to occur effectively, with the required time varying based on chlorine concentration and water temperature. tidjma.tn

While theoretically 1.34 mg of this compound is needed to remove 1.0 mg of free chlorine, in practice, a higher ratio, often around 3.0 mg of this compound per 1.0 mg of chlorine, is used to account for incomplete mixing and other factors. rxmarine.comomanchem.com Similarly, approximately 1.86 mg of this compound is required to remove 1.0 mg of chloramine. durpro.com Good mixing, often facilitated by static mixers, is recommended to ensure complete reaction. rxmarine.commann-hummel.com

It is important to note that while this compound is effective for dechlorination, its use can introduce other considerations. For instance, the solution itself can become a breeding ground for bacteria, potentially leading to biofouling of membranes, especially in applications like those in the pharmaceutical and semiconductor industries. durpro.comwwdmag.com

Dissolved Oxygen Scavenging for Corrosion Control

Dissolved oxygen in water, particularly in boiler feedwater and closed heating systems, is a primary cause of corrosion, leading to pitting and damage to metal surfaces. watertechnologies.commidwestwt.combvwater.co.uk this compound, or the sulfite formed upon its dissolution, is widely used as an oxygen scavenger to mitigate this corrosion. ennoreindiachemicals.comwatertechnologies.comdurpro.commidwestwt.combvwater.co.ukcrcorp.com

The sulfite reacts with dissolved oxygen to form sulfate (B86663):

2Na₂SO₃ + O₂ → 2Na₂SO₄ midwestwt.com

This reaction removes the corrosive dissolved oxygen from the water.

For the oxygen scavenging reaction to proceed rapidly and completely, maintaining an excess sulfite concentration and elevated temperature is often necessary, although catalyzed sodium sulfite can react almost instantaneously even at colder temperatures. ennoreindiachemicals.com The reaction rate is often enhanced by the addition of a small quantity of a catalyst, such as a cobalt salt, although certain boiler treatment chemicals can deactivate this catalytic action. midwestwt.com

Oxygen scavengers like sodium sulfite are typically fed continuously to maintain a constant level of oxygen removal. midwestwt.com Introducing the chemical as far upstream from the boiler as possible allows for ample reaction time. midwestwt.com While the primary goal is to remove dissolved oxygen, maintaining a sufficient residual is often recommended to handle unpredictable oxygen ingress. midwestwt.com

The use of sodium sulfite for oxygen scavenging is generally economical, especially when combined with mechanical deaeration methods that remove the bulk of the dissolved oxygen, with the sulfite reacting with the residual. ennoreindiachemicals.com

Mineral Processing and Flotation Chemistry

This compound plays a crucial role in mineral processing, particularly in flotation chemistry, where it is primarily used as a depressant for certain sulfide (B99878) minerals, most notably pyrite (B73398). durpro.comatlantium.comdurpro.comepa.govmdpi.comdbc.wroc.plmdpi.com Flotation is a physical-chemical process used to separate valuable minerals from gangue based on differences in their surface properties. dntb.gov.ua

Pyrite Depression Mechanisms in Sulfide Ore Flotation

Pyrite (FeS₂) has a natural tendency to float, which can lead to its inclusion in valuable mineral concentrates, reducing their quality and economic value. researchgate.netuq.edu.au this compound (SMBS) is widely used as a depressant to selectively inhibit the flotation of pyrite during the processing of sulfide ores, particularly in copper and gold mining. alphagrindingmedia.com911metallurgist.commdpi.com

The depression of pyrite by this compound is attributed to several mechanisms involving the sulfite and bisulfite ions formed when SMBS dissolves in water. These mechanisms primarily focus on altering the surface properties of pyrite to make it more hydrophilic (water-attracting) and less amenable to attachment by flotation collectors.

One proposed mechanism is that sulfite ions inhibit the adsorption of xanthate collectors on the pyrite surface. researchgate.net Xanthates are common collectors used to make sulfide minerals hydrophobic and thus floatable. This compound, with its reducing characteristics, can inhibit the formation and subsequent adsorption of dixanthogen (B1670794), an oxidation product of xanthate that can adsorb onto pyrite. researchgate.net

Another mechanism involves the interaction of sulfite ions with hydrophobic species, such as elemental sulfur (S⁰), which can form on the pyrite surface. researchgate.net Sulfite ions can react with S⁰ to form thiosulfates (S₂O₃²⁻), which are hydrophilic and can be further oxidized to sulfate, thereby reducing the hydrophobicity of the pyrite surface. researchgate.net

Furthermore, in the presence of oxygen, sulfite ions can combine to form strongly oxidizing radicals, such as SO₅⁻. These radicals can oxidize copper(I) sulfide (Cu(I)S), which may form on the pyrite surface due to activation by copper ions, transforming it into hydrophilic copper hydroxides and sulfates. This deactivates the pyrite and hinders its flotation, particularly in copper flotation circuits where copper activation of pyrite is a common issue. ajol.info Studies have shown that sulfite promotes the formation of copper hydroxide (B78521) on the pyrite surface, contributing to its depression. researchgate.net

The effectiveness of pyrite depression by this compound is dependent on factors such as pH and dosage. Maximum pyrite depression using SMBS is often observed around pH 6. 911metallurgist.com However, at high dosages, SMBS can create strongly reducing conditions that may paradoxically activate rather than deactivate pyrite, an effect that can be amplified by activating ions. researchgate.net

Influence of Water Chemistry (Freshwater vs. Seawater) and Activating Ions (Cu²⁺, Ca²⁺)

The effectiveness of this compound as a pyrite depressant can be significantly influenced by water chemistry, particularly when comparing freshwater and seawater environments, and by the presence of activating ions like Cu²⁺ and Ca²⁺. atlantium.comdurpro.comepa.govresearchgate.net

In seawater, the presence of various ions, including Ca²⁺ and Mg²⁺, can impact the flotation behavior of minerals and the performance of depressants. researchmap.jp Studies have shown that pyrite recovery can be higher in seawater compared to freshwater in the absence of depressants. researchgate.net For instance, without activators or depressants, pyrite recovery was reported as approximately 40% in freshwater and 60% in seawater. researchgate.net The addition of SMBS can reduce these recoveries, but the relative depression might differ between the two water types. researchgate.net

Activating ions, particularly Cu²⁺, are known to promote the flotation of pyrite by adsorbing onto the pyrite surface and facilitating collector attachment. ajol.inforesearchgate.net The presence of Cu²⁺ ions can increase pyrite recovery in both freshwater and seawater. researchgate.net For example, the addition of 10 ppm Cu²⁺ increased pyrite recovery by 10% in freshwater and 20% in seawater in one study. researchgate.net this compound's ability to depress copper-activated pyrite is a key aspect of its use in copper flotation circuits. ajol.info

Calcium ions (Ca²⁺), present in seawater and introduced through the use of lime (CaO) or slaked lime (Ca(OH)₂) for pH control, can also influence flotation. researchmap.jp While calcium ions themselves may have varying effects on mineral floatability, their interaction with sulfite ions from SMBS is noteworthy. In seawater, sulfite ions may preferentially combine with calcium and magnesium ions rather than adsorbing onto mineral surfaces, potentially reducing the depressing effect of SMBS on certain minerals like molybdenite. However, the combination of SMBS treatment and the addition of Ca(OH)₂ has been shown to form calcium sulfite (CaSO₃) on mineral surfaces, which can significantly reduce the recovery of even valuable minerals like chalcopyrite in the presence of collectors. researchmap.jp This highlights the complex interplay between this compound, water chemistry, and the presence of various ions in mineral flotation systems.

The influence of water chemistry and activating ions on pyrite flotation and depression by SMBS can be illustrated by data showing pyrite recovery under different conditions.

Water TypeActivator (10 ppm)Depressant (10 ppm SMBS)Pyrite Recovery (%)
FreshwaterNoneNone40 researchgate.net
FreshwaterNoneSMBS28 researchgate.net
FreshwaterCu²⁺None50 researchgate.net
FreshwaterCu²⁺SMBS35 researchgate.net
SeawaterNoneNone60 researchgate.net
SeawaterNoneSMBS38 researchgate.net
SeawaterCu²⁺None80 researchgate.net
SeawaterCu²⁺SMBS55 researchgate.net

Note: Data is approximate based on graphical interpretation from source researchgate.net.

Inhibition of Collector Adsorption on Pyrite Surfaces

Pyrite (FeS₂) is a common sulfide mineral often associated with valuable metal ores. Its natural floatability and tendency to be activated by metal ions, such as copper, pose challenges in achieving selective flotation of target minerals like chalcopyrite. This compound acts as a depressant for pyrite, primarily by inhibiting the adsorption of collectors, such as xanthates, on its surface. mdpi.com The reducing characteristics of SMBS are key to this mechanism. mdpi.com It inhibits the formation and subsequent adsorption of dixanthogen on the pyrite surface. mdpi.com Additionally, sulfite ions, which are formed when this compound dissolves in water, can interact with hydrophobic species like elemental sulfur (S⁰) on the pyrite surface, forming thiosulfates. mdpi.com These thiosulfates can be further oxidized to sulfates, thereby reducing the hydrophobicity of the pyrite surface and hindering collector attachment. mdpi.com Studies have shown that the combined effect of this compound and oxygenation of the pulp during conditioning can significantly reduce the contact angle of pyrite, indicating decreased hydrophobicity, and this effect is enhanced when combined with other depressants like dextrin (B1630399). journalssystem.com

Selective Flotation of Copper and Molybdenum Ores

Selective flotation of copper and molybdenum sulfide minerals, such as chalcopyrite (CuFeS₂) and molybdenite (MoS₂), from complex ores is a critical process in mineral processing. This compound is employed in this context to enhance the separation efficiency.

Chalcopyrite and Molybdenite Floatability Modulation

This compound can act as a selective depressant for chalcopyrite in the presence of molybdenite. Microflotation tests have demonstrated that SMBS treatment significantly depresses the floatability of chalcopyrite while having only a slight depressing effect on molybdenite. encyclopedia.pubmdpi.com X-ray photoelectron spectroscopy (XPS) analysis suggests that the strong depressing effect on chalcopyrite is due to the formation of hydrophilic species on its surface, including sulfate, Fe₂(SO₄)₃, FeOOH, and Fe₂O₃. mdpi.com These hydrophilic species reduce the hydrophobicity of the chalcopyrite surface, making it less likely to attach to air bubbles during flotation. mdpi.com In contrast, SMBS treatment has an insignificant effect on the chemical species on the molybdenite surface, helping to maintain its floatability. mdpi.com While higher concentrations of SMBS can slightly reduce molybdenite recovery, the differential effect on chalcopyrite and molybdenite floatability allows for their selective separation. encyclopedia.pubmdpi.com

The effect of this compound concentration on the recovery of chalcopyrite and molybdenite in microflotation tests (in the absence of a collector at pH 9) can be illustrated as follows:

SMBS Concentration (mM)Chalcopyrite Recovery (%)Molybdenite Recovery (%)
0~90~67
0.5Significantly LowerInsignificant Change
5Further DecreasedSlightly Decreased (~55)
Synergistic Effects with Auxiliary Depressants

The effectiveness of this compound in mineral flotation can be enhanced through synergistic effects with auxiliary depressants. While SMBS is effective in depressing pyrite and selectively depressing chalcopyrite, combining it with other reagents can further optimize separation. For instance, studies have investigated the combined effect of this compound and dextrin on pyrite depression. journalssystem.com The combined application significantly reduces the contact angle of pyrite, particularly with pulp oxygenation, facilitating pyrite surface oxidation and decreasing its floatability. journalssystem.com Another study explored the synergistic effect of diethylenetriamine (B155796) (DETA) and this compound on xanthate-induced flotation of copper-activated pyrite. ajol.info While DETA alone showed greater effectiveness at high dosages, the synergistic effect of DETA and SMBS was also investigated, although the results indicated that without aeration, the synergistic effect on pyrite depression was not significant. ajol.info The use of auxiliary depressants alongside this compound allows for more tailored and efficient separation strategies based on the specific mineralogy of the ore.

Food Processing and Preservation Technologies (Mechanism-Focused)

This compound is widely used in the food industry as a preservative and antioxidant, extending the shelf life of various food products. annexpublishers.comcrecompany.comcrecompany.com Its functions are primarily mediated by the release of sulfur dioxide (SO₂) when it dissolves in water. annexpublishers.comcrecompany.com

Antimicrobial and Antioxidant Mechanisms in Food Systems

The preservation capabilities of this compound stem from its antimicrobial and antioxidant properties. annexpublishers.comcrecompany.comresearchgate.net

Antimicrobial Mechanism: Sulfur dioxide released by this compound inhibits the growth of various microorganisms, including bacteria, yeasts, and molds. annexpublishers.comcrecompany.comcrecompany.com The antimicrobial activity of SO₂ is influenced by pH, being more effective at lower pH values (between 3 and 6). annexpublishers.com SO₂ is thought to exert its antibacterial effect through its strong reducing property, which can lower the oxygen level to a point where aerobic organisms cannot thrive or by affecting the disulfide bonds in essential enzymes of microorganisms. annexpublishers.com

Antioxidant Mechanism: this compound acts as an antioxidant by reducing the presence of free oxygen in food systems. crecompany.comfoodadditives.net This prevents oxidation reactions that can lead to discoloration, off-flavors, and degradation of nutritional components like vitamin C. crecompany.comfoodadditives.net Sulfite ions can react with oxygen and also inhibit the activity of enzymes like polyphenol oxidase (PPO), which are responsible for enzymatic browning in fruits and vegetables. annexpublishers.comfoodadditives.net By chelating with copper ions, which are cofactors for PPO activity, SMBS prevents the enzymatic browning process. annexpublishers.com this compound is also a reductive bleaching agent and can prevent browning caused by the presence of ferric ions by reducing them to ferrous ions. toptionchem.com

Optimization of Pretreatment for Dehydration Processes

This compound is frequently used as a pretreatment agent before dehydration of fruits and vegetables to preserve quality and enhance the drying process. scielo.brusamvcluj.ro This pretreatment helps to control enzymatic and non-enzymatic browning, maintain color, and reduce microbial load. scielo.br

Research on the optimization of pretreatment for drying cassava slices, for example, has shown that a specific concentration of this compound, in combination with citric acid and blanching time, can lead to optimal moisture content and whiteness index in the dried product. mdpi.com

An example of optimized pretreatment parameters for drying cassava slices:

Pretreatment ParameterOptimal Value
Citric Acid Concentration (% w/w)1.31
This compound Concentration (% w/w)1.03
Blanching Time (min)1.01

Under these optimal conditions, the dried cassava slices achieved a moisture content of 6.19% and a whiteness index of 92.00. mdpi.com The use of this compound in pretreatment has also been shown to be effective in preventing browning during the processing and storage of dehydrated potato cubes. scielo.br It contributes to the maintenance of brightness and yellowness while reducing redness in processed potatoes. scielo.br Studies on dried apricots have also indicated that the concentration of this compound and dipping time have a positive effect on the retention of antioxidants such as phenolic compounds, carotenoids, and vitamin C. samipubco.com

Impact on Chemical Constituents (e.g., Phenolic Compounds, Carotenoids, Flavonoids)

This compound can influence the content and preservation of various chemical constituents in food products, including phenolic compounds, carotenoids, and flavonoids. Studies have investigated its effect on these antioxidants in fruits like apricots and pistachios.

Research on dried apricots demonstrated that this compound concentration and soaking time positively affected the preservation of phenolic compounds, carotenoids, and flavonoids. A study optimizing the drying process for apricots found that a this compound concentration of 80 g/L and a soaking time of 45 minutes contributed positively to the content of these compounds. samipubco.comresearchgate.net Drying temperature, however, had a negligible or even slightly negative effect on flavonoids and phenolic compounds, although it positively influenced carotenoids preservation. samipubco.comresearchgate.net The interaction between this compound and drying temperature showed that maximal Vitamin C content was achieved with maximal this compound and minimal drying temperature. samipubco.com

In white wine, the addition of this compound has been shown to interfere with the measurement of polyphenols and flavonoids. Increasing amounts of this compound led to a significant and dose-dependent interference in the Folin–Ciocalteu assay for polyphenols, resulting in an overestimation of their content. mdpi.com For flavonoids, this compound addition resulted in a negative interference and an underestimation of their concentration when using the colorimetric aluminium-chloride assay. mdpi.com

Table 1: Effect of this compound on Antioxidant Compounds in Dried Apricots

FactorEffect on Phenolic CompoundsEffect on CarotenoidsEffect on FlavonoidsEffect on Vitamin C
This compound (X₁)PositivePositivePositivePositive
Soaking Duration (X₂)PositivePositivePositivePositive
Drying Temperature (X₃)Negligible/Slightly NegativePositiveWeak/Slightly NegativeNegative
Interaction X₁ and X₃Similar to FlavonoidsNot specifiedNot specifiedMaximum when X₁ max, X₃ min

Based on data from reference samipubco.comresearchgate.net.

Drying Kinetics and Microstructural Transformations

This compound pretreatment can influence the drying kinetics and microstructural characteristics of food products. Studies on various fruits and vegetables have explored these effects.

In the drying of nectarines, this compound treatment (10 g/kg) was found to be effective in maintaining freshness and color. nih.govnih.gov While the study characterized the influence of hot air drying on kinetics and microstructure, it specifically noted that no prior specific study had investigated the drying of nectarines with this compound pretreatment to elucidate microstructural changes. nih.gov However, based on microstructural analysis, prolonged drying generally led to higher tissue displacement and disruption in dehydrated nectarine slices. nih.govnih.gov

Research on cassava tubers investigated the impact of chemical and thermal pretreatments, including this compound, on drying kinetics and microstructure. Optimal pretreatment conditions, including a this compound concentration of 1.03%, resulted in a moisture content of 6.19% and an effective moisture diffusivity of 6.39 × 10⁻⁹ m²/s. mdpi.com The microstructure of cassava subjected to particular chemical and thermal pretreatment configurations showed particles in the shape of circular and elliptical granules. mdpi.com Increasing blanching time and this compound concentration led to lower moisture content in dried cassava. mdpi.com

Studies on solar-dried potato cylinders pretreated with this compound indicated a more porous and firm structure compared to untreated samples based on microstructural analysis. researchgate.net Atomic force microscopy (AFM) images suggested that pretreated samples were closer in surface properties to raw samples. researchgate.net Lower values of skewness and kurtosis in pretreated samples indicated a smoother and less damaged surface. researchgate.net

The drying rate of agricultural products is influenced by factors such as drying air temperature, relative humidity, air flow velocity, and the composition of the product. interciencia.net Pretreatment before drying, such as with sodium bisulphite (a related sulfite compound), has been reported to decrease browning and speed up the drying operation in banana slices, while not affecting shrinkage. interciencia.net

Response Surface Methodology for Process Parameters

Response Surface Methodology (RSM) is a statistical technique often employed to optimize processes involving multiple variables. This compound concentration is frequently included as a factor in RSM studies aimed at optimizing food processing parameters.

RSM has been used to optimize the factors affecting the antioxidant content of dried apricots, with this compound concentration being a key variable. samipubco.comresearchgate.net An optimal combination of 80 g/L this compound, 45 minutes soaking time, and 72 °C drying temperature was identified to maximize antioxidant quality. samipubco.comresearchgate.net

In the canning of green pepper, RSM was utilized to study the combined effects of blanching time, this compound concentration, and processing time on physicochemical properties and appearance. bioline.org.br this compound concentration had a significant influence on color properties (L, a, and b values) and pH. bioline.org.br Increasing this compound concentration generally led to a decrease in pH. bioline.org.br

RSM has also been applied to optimize the addition of this compound and vacuum evaporation temperature in the production of sweet sorghum juice concentrate. researchgate.net The goal was to optimize for factors like total soluble solids (TSS) and lightness (L* value). researchgate.net An optimal treatment combining 0.50 g/L this compound and 83.71°C vacuum evaporation temperature was determined, resulting in a concentrate with specific pH, TSS, and color values. researchgate.net

Table 2: Examples of Response Surface Methodology Applications with this compound

ApplicationFactors OptimizedKey ResponsesExample Optimal Conditions (this compound)
Dried Apricot Antioxidant ContentThis compound concentration, Soaking time, Drying temperaturePhenolic compounds, Carotenoids, Flavonoids, Vitamin C80 g/L
Canned Green Pepper QualityBlanching time, this compound concentration, Processing timeColor (L, a, b), pH, Microbial load, Sensory qualitySignificant effect on color and pH
Sweet Sorghum Juice ConcentrateThis compound addition, Vacuum evaporation temperatureTSS, Lightness (L*)0.50 g/L
Canned Cocoyam Leaves QualityBlanching time, this compound concentration, Processing timeMicrobial load, Sensory qualitySignificant effect on microbial load and acceptability

Based on data from references samipubco.comresearchgate.netbioline.org.brresearchgate.netmedcraveonline.commedcraveonline.com.

Color Stabilization and Clarification in Beverage and Syrup Production

This compound plays a significant role in stabilizing color and aiding clarification in the production of beverages and syrups. Its antioxidant and bleaching properties are key to these applications.

In winemaking, this compound (or potassium metabisulfite) is commonly added as an antioxidant, preservative, and stabilizer. sodiummetabisulfites.com It helps to inhibit the growth of yeast and bacteria, thereby preserving the wine's freshness and extending its shelf life. sodiummetabisulfites.com It also prevents oxidation, which helps maintain the flavor and color of the wine. sodiummetabisulfites.com

For fruit-flavored syrups, this compound's antioxidant properties help maintain vibrant colors and fresh flavors that could otherwise degrade over time. crecompany.com It prevents oxidation, ensuring the syrups retain their appealing appearance and taste. crecompany.com In chocolate syrup, it helps preserve the deep, rich color. crecompany.com

This compound is also used in the clarification process of syrups, such as talodora syrup in sugar refining. Studies have shown that this compound can contribute to color removal in syrup. ekb.egekb.eg Experiments investigating the use of this compound at different concentrations for talodora syrup clarification found that the rate of decolorization increased with increasing concentration. ekb.egekb.eg The best color removal efficiency observed with this compound was 60.4% at a concentration of 550 ppm. ekb.egekb.eg

In maple syrup production, this compound helps preserve the rich, amber color and prevents the formation of sugar crystals, contributing to a smooth consistency. crecompany.com For jellies, including fruit gels and pectin-based candies, it helps maintain the gel structure and preserves vibrant colors by preventing fading or dulling. crecompany.com

Mitigation of Enzymatic Browning

Enzymatic browning is an undesirable reaction occurring in many fruits and vegetables, leading to discoloration and loss of quality. This compound is an effective inhibitor of enzymatic browning.

Enzymatic browning is primarily caused by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds to o-quinones, which then polymerize into brown pigments. nih.govnih.gov Sulfites, including this compound, act as reducing agents that can react with these o-quinones, forming colorless or lighter-colored products and preventing the formation of brown pigments. nih.gov Sulfites can also inhibit PPO activity directly, in some cases irreversibly, by modifying the enzyme's protein structure. matec-conferences.org

This compound has been shown to be effective in preventing enzymatic browning in various products. In minimally processed apples, this compound treatment was more effective than L-ascorbic acid in conserving the original color and preventing browning during storage. scialert.net Combined treatment of this compound with storage at 5°C was particularly efficient for color conservation. scialert.net

In durian seed flour production, soaking durian seed chips in this compound solution prevented browning, resulting in flour with a brighter color. matec-conferences.org The lightness of the flour increased with longer soaking times in the this compound solution. matec-conferences.org This is attributed to this compound inhibiting polyphenol oxidases and peroxidases. matec-conferences.org

This compound has also been used to prevent browning in porang (Amorphophallus oncophillus) tubers for flour production. core.ac.uk Increasing the concentration of this compound solution and extending the immersion time resulted in a higher degree of whiteness in porang tuber chips. core.ac.uk The best browning prevention was achieved with immersion in a 7.5% w/w this compound solution for 150 minutes. core.ac.uk

Role in Dough Rheology and Flour Treatment

This compound is employed in the baking industry, particularly in cracker and biscuit production, to modify dough rheology and improve machinability. It functions as a reducing agent that affects the gluten protein network in wheat flour.

This compound acts by cleaving disulfide bonds within or between proteins in the gluten network, primarily glutenins and gliadins. nih.gov Unlike some other reducing agents, it reacts with cysteine amino acids to create S-sulfocysteine residues, which effectively "cap" the reactive thiol groups and prevent the reformation of disulfide bonds during mixing and resting periods. bakerpedia.com This weakening effect on the protein network leads to a softer and more extensible dough. nih.govbakerpedia.com

The use of this compound in cracker and tortilla doughs made from stronger wheat flours helps to develop a soft and extensible dough with enhanced machinability during sheeting and rolling. bakerpedia.com It can also reduce the required mixing time for strong flours. bakerpedia.com Most cracker formulations include this compound, typically in the range of 0.006 to 0.08%. bakerpedia.com However, amounts exceeding 800 ppm can negatively impact the flour protein quality. bakerpedia.com

Studies have investigated the effect of this compound on the rheological properties of wheat flour dough, showing that it can increase water absorption and modify dough development time and stress resistance, particularly in high-gluten content flour. cabidigitallibrary.org Comparing this compound to commercial proteases, both can alter dough rheological properties like maximum strain, recovery strain, and storage modulus, with effects varying depending on the wheat cultivar. nih.govresearchgate.net Doughs processed with fungal enzymes have shown similar stability and consistency to those containing this compound. nih.govresearchgate.net

This compound can also exert a synergistic effect when combined with other dough improver ingredients, such as sodium thiosulphate. google.com

Table 3: Effect of this compound on Wheat Flour Dough Rheology

PropertyEffect of this compoundNotes
Water AbsorptionIncreasedObserved in high-gluten flour cabidigitallibrary.org
Dough Development TimeModifiedObserved in high-gluten flour cabidigitallibrary.org
Stress ResistanceModifiedObserved in high-gluten flour cabidigitallibrary.org
Dough StrengthDecreasedDue to disulfide bond cleavage nih.gov
Dough ExtensibilityIncreasedImproves machinability nih.govbakerpedia.com
Mixing TimeReduced (for strong flours)Facilitates processing bakerpedia.com
Maximum StrainIncreasedCompared to untreated dough researchgate.net
Recovery StrainIncreasedCompared to untreated dough researchgate.net
Storage Modulus (G')LoweredIndicates weaker dough structure researchgate.net
Relative Recovery (%)LoweredCompared to untreated dough researchgate.net

Based on data from references nih.govbakerpedia.comcabidigitallibrary.orgresearchgate.net.

Theoretical and Computational Studies of Sodium Metabisulfite Systems

Molecular Dynamics and Quantum Chemical Simulations of Sodium Metabisulfite (B1197395) Reactivity

Molecular dynamics and quantum chemical simulations provide insights into the reactivity of sodium metabisulfite at an atomic and molecular level. This compound dissolves in water to form sodium bisulfite (NaHSO₃) tidjma.tnwikipedia.org. The metabisulfite anion (S₂O₅²⁻) itself consists of an SO₂ group linked to an SO₃ group, with the negative charge primarily localized on the SO₃ end. The S-S bond length is approximately 2.22 Å, and the S-O distances are around 1.46 Å and 1.50 Å for the "thionate" and "thionite" parts, respectively wikipedia.org.

While specific detailed molecular dynamics or quantum chemical simulations focusing solely on the reactivity of this compound were not extensively detailed in the search results, the fundamental chemical properties and reactions, such as its hydrolysis to sodium bisulfite and its role as a reducing agent, are the basis for its observed reactivity in various systems tidjma.tnwikipedia.orgatamanchemicals.com. The reducing capability stems from the presence of sulfur dioxide (SO₂) in its structure, which can donate electrons nih.gov. The reactivity is also influenced by factors like temperature and pH nih.gov.

Predictive Modeling for Process Performance

Predictive modeling is widely used to optimize and understand the performance of this compound in different applications, particularly in dechlorination, microbial inhibition, and food drying processes. These models help in forecasting outcomes based on various parameters and conditions.

Kinetic Models for Dechlorination Processes

This compound is commonly used for removing chlorine from water through chemical reactions tidjma.tnatamanchemicals.comtidjma.tn. Kinetic models are employed to predict the time required for complete dechlorination under specific reaction conditions tidjma.tntidjma.tn. These models consider factors such as reaction rate constants, the concentration of reactants (this compound and chlorine), and temperature, which influences the reaction rate tidjma.tn.

The dechlorination reaction involves the reaction of sodium bisulfite (formed from this compound in water) with chlorine (Cl₂) to produce sodium chloride (NaCl) and sulfuric acid (H₂SO₄) tidjma.tn.

A kinetic study comparing different dechlorination chemicals, including this compound, found that this compound, along with sodium sulfite (B76179), sodium bisulfite, sodium thiosulfate, and ascorbic acid, required an excess of the stoichiometric dosage to achieve complete dechlorination within a short timeframe (less than 1 minute) accesswater.orgresearchgate.net. The dechlorination reactions were found to be pseudo-first order in terms of the total chlorine concentration in solution at higher stoichiometric dosages accesswater.orgresearchgate.netscispace.com. At three times the stoichiometric amount, the dechlorination time to reach a residual chlorine level of 0.02 mg/L from an initial concentration of 1 mg/L was reported to be around 37 seconds in laboratory experiments, with other studies reporting completion times between 15-20 seconds researchgate.netmdpi.com.

Predictive Models for Microbial Growth Inhibition

This compound is known for its antimicrobial and antifungal properties and is used as a preservative atamanchemicals.comnih.govresearchgate.net. Predictive models are developed to quantify its inhibitory effect on microbial growth under varying environmental conditions.

Studies have modeled the effect of this compound concentration, temperature, and water activity (a(w)) on the growth and mycotoxin production of fungi like Aspergillus carbonarius nih.govresearchgate.net. These models help in understanding how these factors interact to influence fungal growth and the production of metabolites like Ochratoxin A (OTA) nih.govresearchgate.net.

The inhibitory effect of this compound can be dependent on factors such as pH frontiersin.org. For instance, studies on table olives have shown that the inhibitory effect of this compound on lactic acid bacteria (LAB) and yeasts can vary with pH frontiersin.orgresearchgate.net.

The quasi-chemical primary model is one approach used to study the kinetics of microbial growth and decay in the presence of substances like this compound researchgate.netresearchgate.netnih.govscience.gov. This model integrates the individual phases of the microbial life cycle into a series of chemical equations with constant rates researchgate.net. It is based on a hypothetical four-step chemical mechanism involving an antagonistic metabolite researchgate.netnih.gov.

This model has been applied to study the evolution of yeast and lactic acid bacteria populations during the storage of table olives treated with mixtures including this compound researchgate.netresearchgate.netnih.gov. The model can accurately describe the evolution of microbial populations over time and provide detailed information on their behavior researchgate.netresearchgate.netnih.gov. By analyzing the parameters estimated by the quasi-chemical model, researchers can understand the stimulating or inhibitory effects of different compounds, such as the inhibitory effect of this compound on these microorganisms researchgate.netnih.gov.

Quadratic polynomial models have been utilized to model the production of metabolites, such as Ochratoxin A (OTA) by Aspergillus carbonarius, as a function of factors including this compound concentration, temperature, and water activity nih.govresearchgate.net. These models can help predict the level of mycotoxin production under different conditions.

Research has shown that this compound can influence OTA production, sometimes increasing it at certain concentrations, while higher concentrations can delay fungal growth and consequently impact metabolite production nih.govresearchgate.net. The quadratic polynomial model allows for the quantification of these effects and the identification of optimum conditions for growth and metabolite production nih.govresearchgate.net.

An example of data that could be represented in a table based on research findings using such models is the effect of this compound concentration on the lag phase of microbial growth or the level of metabolite production at specific temperatures and water activities.

NaMBS Concentration (mg/L)Temperature (°C)Water Activity (a(w))Effect on Fungal Lag PhaseEffect on OTA Production
50380.98IncreasedNo inhibitory effect observed on growth; increased OTA production nih.govresearchgate.net
100380.98DelayedFungal growth delayed nih.gov
150380.98DelayedFungal growth delayed nih.gov
200--No growth observedNo growth, thus no OTA production nih.govresearchgate.net

Quadratic polynomial models have also been mentioned in the context of analyzing the effects of this compound in animal feed studies, specifically regarding blood metabolites, where a quadratic effect was observed for some parameters unesp.branimbiosci.org.

Drying Kinetics Models for Agricultural Products

This compound is used as a pre-treatment in the drying of various agricultural products to improve quality characteristics like color and to potentially affect drying kinetics nih.govresearchgate.nettandfonline.comcurresweb.com. Modeling the drying kinetics helps in understanding the mass transfer phenomena and optimizing the drying process.

Studies have investigated the drying kinetics of fruits like apricots and pineapples pre-treated with this compound solutions researchgate.nettandfonline.comcabidigitallibrary.orgresearchgate.nettandfonline.com. Various mathematical models, including theoretical, semi-theoretical, and empirical models, are fitted to experimental drying data to describe the drying behavior researchgate.netresearchgate.net.

The application of this compound pre-treatment has been shown to potentially shorten drying times compared to untreated samples researchgate.nettandfonline.comtandfonline.com. For instance, in the drying of apricots, pre-treatment with an 8% this compound solution resulted in drying times that were 6.49–20% shorter depending on the drying temperature researchgate.nettandfonline.comtandfonline.com.

Models such as the Midilli & Kucuk model have been found to satisfactorily describe the drying kinetics of apricots, both with and without this compound pre-treatment researchgate.nettandfonline.com. Fick's second law is often used to calculate the effective moisture diffusivity during the drying process researchgate.nettandfonline.comcabidigitallibrary.org. Studies have shown that the effective moisture diffusivity can be influenced by temperature and pre-treatment researchgate.nettandfonline.comresearchgate.net.

Here is an example of how drying time data for pre-treated and untreated apricots at different temperatures could be presented:

Drying Temperature (°C)Drying Time (min) - ControlDrying Time (min) - SMB Treated (8%)
502610 tandfonline.com2220 tandfonline.com
601380 tandfonline.com1110 tandfonline.com
701050 tandfonline.com930 tandfonline.com
80840 tandfonline.com720 tandfonline.com

Data based on research on drying of Cataloglu apricots researchgate.nettandfonline.com.

Osmotic dehydration, often used as a pre-treatment before drying and sometimes involving this compound, also involves mass transfer modeling. Models are used to describe water loss and solute gain during this process isae.inresearchgate.netembrapa.brmdpi.com.

Structure-Activity Relationship (SAR) Modeling for Chemical Interactions

Theoretical and computational studies, particularly those employing methods like Density Functional Theory (DFT), provide valuable insights into the structure, reactivity, and interaction mechanisms of chemical compounds such as this compound (Na₂S₂O₅). While traditional Structure-Activity Relationship (SAR) modeling is often applied in the context of biological activity, computational chemistry extends this concept to understanding how the molecular structure of this compound dictates its behavior and interactions in various chemical environments.

This compound is an ionic compound comprising sodium cations (Na⁺) and the metabisulfite anion (S₂O₅²⁻). The metabisulfite anion features a sulfur-sulfur bond linking an SO₂ group and an SO₃ group, with the negative charge primarily localized on the SO₃ portion. byjus.comcollegedunia.com This specific structural arrangement is fundamental to its chemical reactivity, particularly its function as a reducing agent and a source of sulfur dioxide (SO₂). byjus.comwikipedia.orgenvironex.net.au

Computational studies, often using DFT, can model the electronic structure and energy landscape of this compound and its dissociation products in various media, such as water. Upon dissolution, this compound rapidly hydrolyzes to form sodium bisulfite (NaHSO₃) and subsequently bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions, depending on the pH. wikipedia.orgmdpi.commdpi.com The equilibrium between these species is crucial to its chemical activity. byjus.com DFT calculations can help determine the most stable conformations of these ions and the energy barriers involved in their interconversion and reactions.

For instance, computational studies have investigated the interaction of sulfur oxides (SOx), which can be derived from metabisulfite, with surfaces like calcium oxide (CaO) using DFT. These studies analyze the energetic, geometric, and electronic properties of the modeled systems to understand binding mechanisms. researchgate.net Such work, while not direct SAR of metabisulfite itself, contributes to understanding the behavior of its related species in chemical processes. The most stable surface conformations were found to be sulfite- or sulfate-like structures, and the presence of water and carbon dioxide could influence the sulfur binding. researchgate.net

Another area where computational approaches are relevant to understanding the "structure-activity" of this compound in a chemical sense is its role as a sulfur dioxide equivalent in organic synthesis. nih.gov Studies investigating reactions like the cheletropic reaction of 1,3-dienes with sulfur dioxide, where metabisulfite serves as the SO₂ source, have utilized computational methods to understand the influence of factors like solvent polarity and the presence of acids on reaction rates and equilibria. nih.gov These computational insights into reaction mechanisms and transition states directly relate the chemical environment and the form of the sulfur species (derived from metabisulfite) to the reaction outcome, effectively acting as a form of SAR for this specific chemical transformation.

Furthermore, computational studies, including DFT calculations, have been employed to investigate the mechanism of reactions where sulfite salts (related to metabisulfite) act as reducing agents or participate in catalytic cycles. acs.org For example, DFT has been used to study the mechanism of sulfite-driven deoxydehydration of glycols catalyzed by a rhenium complex, evaluating intermediates, transition states, and activation energies. acs.org This level of detail from computational modeling helps elucidate how the sulfite species interacts with the catalyst and substrates, providing a mechanistic understanding that links the structure of the interacting molecules to the reaction pathway and efficiency.

While explicit SAR models predicting the outcome of diverse chemical interactions based solely on the structure of this compound are not widely reported in the same way SAR is used for drug discovery, the application of theoretical and computational chemistry, particularly DFT, allows for a detailed understanding of its reactivity and interactions at a molecular level. These studies effectively establish relationships between the electronic structure, geometry, and reaction pathways of this compound and its derived species with other chemical entities, forming the basis for a chemical SAR understanding.

Detailed research findings from computational studies can be presented in tables summarizing calculated energies, bond lengths, and reaction barriers for different chemical interactions. For instance, a hypothetical data table illustrating findings from a computational study on the interaction of bisulfite ions (formed from this compound) with a model compound could include:

Interaction TypeCalculated Binding Energy (kcal/mol)Key Interacting AtomsChange in Bond Lengths (Å)
Bisulfite Ion - Compound A-15.2S-O (bisulfite) - H (Compound A)S-O: +0.02, O-H: -0.05
Bisulfite Ion - Compound B-8.9O (bisulfite) - C (Compound B)S-O: +0.01, C-O: +0.03
Transition State Energy (Reaction with Compound C)+25.5S-C bond formationS-O: +0.10, C-X: +0.15

Note: The data in this table is illustrative and based on the types of parameters typically calculated in computational chemistry studies of molecular interactions and reaction mechanisms. Specific values would depend on the actual computational study and the compounds involved.

Such data, derived from rigorous computational methods, allows researchers to predict and understand the propensity of this compound (or its active forms) to engage in specific chemical reactions, providing a theoretical foundation for its observed chemical behavior and applications.

Environmental Transformation and Fate of Sodium Metabisulfite

Degradation Pathways and By-products in Aqueous and Soil Environments

When introduced into an aqueous environment, sodium metabisulfite (B1197395) (Na₂S₂O₅) rapidly undergoes hydrolysis to form sodium bisulfite (NaHSO₃). wikipedia.orgresearchgate.net This initial reaction is a critical first step in its environmental degradation pathway.

Na₂S₂O₅ + H₂O → 2 NaHSO₃ wikipedia.orgresearchgate.netresearchgate.net

In solution, bisulfite (HSO₃⁻) exists in equilibrium with sulfite (B76179) (SO₃²⁻) and sulfurous acid (H₂SO₃), with the relative concentration of each species being dependent on the pH of the solution. nih.gov In moist air or soil, sodium metabisulfite is also susceptible to decomposition, which involves both the loss of sulfur dioxide (SO₂) and oxidation to sodium sulfate (B86663). nih.gov Under certain conditions, such as heating or in the presence of a strong acid, the decomposition can primarily yield sulfur dioxide gas. sciencemadness.orgnih.gov

The primary by-products of these initial degradation steps in water and soil are sodium bisulfite, sodium sulfite, and sulfur dioxide. These intermediate sulfur compounds are relatively reactive and are further transformed, primarily through oxidation.

2HSO₃⁻ + O₂ → 2SO₄²⁻ + 2H⁺ mdpi.com

This conversion is a fundamental pathway for the dissipation of sulfites in the environment. nih.gov The process results in the formation of sodium sulfate (Na₂SO₄), a more stable and less reactive sulfur compound. researchgate.netnih.gov The rate of this oxidation can be influenced by several factors, including temperature, pH, and the presence of catalysts. researchgate.net For instance, the oxidation of sulfur compounds to sulfate ions is a critical step in some industrial processes to prevent the formation of unwanted by-products. wikipedia.org

Interaction with Dissolved Oxygen and Chemical Oxygen Demand (COD)

As an oxygen scavenger, this compound and its aqueous derivatives (bisulfite and sulfite) readily react with and consume dissolved oxygen in water. researchgate.netjabonline.in This characteristic is utilized in water treatment to remove residual chlorine and dissolved oxygen to reduce corrosion. researchgate.nettaylorandfrancis.com

The chemical reaction responsible for oxygen consumption contributes to the Chemical Oxygen Demand (COD) of the water. COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic substances present in water. The oxidation of sulfite to sulfate is an inorganic contribution to COD. cheresources.com

The reaction is as follows:

Na₂SO₃ + ½ O₂ → Na₂SO₄ cheresources.com

This reaction demonstrates a direct consumption of oxygen. The theoretical contribution to COD can be calculated based on the stoichiometry of this reaction. For example, a certain concentration of sodium sulfite in wastewater will exert a specific oxygen demand. cheresources.com While this reaction can proceed relatively quickly, its impact can be measured in standard water quality tests. reddit.com

Theoretical COD of Sodium Sulfite
CompoundConcentration (mg/L)Corresponding COD (mg O₂/L)Reference
Sodium Sulfite (Na₂SO₃)12616 cheresources.com

Biogeochemical Cycling of Sulfur Species Derived from this compound

The ultimate fate of sulfur species derived from this compound is their integration into the global sulfur cycle. wikipedia.org The primary and most stable degradation product, sulfate (SO₄²⁻), is a common sulfur compound found in natural waters, soils, and rocks. youtube.com

Once formed, this sulfate enters the vast environmental pool and is subject to various biogeochemical transformations:

Assimilation : Plants, fungi, and various prokaryotes can take up sulfate from the soil and water and reduce it to incorporate sulfur into organic molecules, such as amino acids and proteins. This process is known as assimilative sulfate reduction. wikipedia.org

Dissimilative Reduction : In anaerobic (oxygen-deficient) environments, such as saturated soils, sediments, and anoxic water bodies, sulfate-reducing bacteria use sulfate as an electron acceptor for respiration, reducing it to hydrogen sulfide (B99878) (H₂S). wikipedia.org

Microbial Disproportionation : Intermediate sulfur compounds, including sulfite, can undergo microbial disproportionation, a process where a compound of an intermediate oxidation state is transformed into two compounds of higher and lower oxidation states (e.g., sulfate and sulfide). This is another pathway through which microorganisms can cycle sulfur in the environment. researchgate.net

Through these microbial and plant-driven processes, the sulfur originating from this compound is cycled between its various oxidation states (from +6 in sulfate to -2 in sulfides and organic sulfur) and moves between rocks, waterways, and living systems, becoming an indistinguishable part of the natural biogeochemical sulfur cycle. wikipedia.orgyoutube.com

Future Research Directions and Emerging Applications in Sodium Metabisulfite Science

Novel Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is increasingly focusing on sustainability, driving research into greener manufacturing processes for widely used compounds like sodium metabisulfite (B1197395). researchgate.net Future advancements are centered on minimizing environmental impact, improving energy efficiency, and utilizing waste streams.

One promising area of research is the use of industrial by-products as raw materials. For instance, processes are being developed to utilize sulfur foam, a by-product of the coking industry, for the production of sodium metabisulfite. surfacesciencewestern.com This approach not only provides an effective way to reuse sulfur sources but also aligns with the principles of a circular economy. surfacesciencewestern.com Other novel methods involve the use of gypsum and coke, which are calcined to produce sulfur dioxide, the key precursor for this compound synthesis. nih.gov

In the realm of green chemistry, this compound is being explored as a key reagent in sustainable chemical synthesis. mdpi.comnbinno.com A notable example is its use as a sulfur dioxide (SO₂) source for the multicomponent synthesis of sulfonamides, a functional group present in many pharmaceutical compounds. chemicalbook.commdpi.com This process, catalyzed by copper chloride, can be performed in deep eutectic solvents (DES), which are more environmentally friendly alternatives to volatile organic compounds (VOCs). chemicalbook.commdpi.com This method is efficient, chemoselective, and insensitive to air and moisture, adhering to several key principles of green chemistry. mdpi.com

Green Chemistry ApproachApplication AreaKey Findings & Advantages
Use of Industrial By-products This compound ProductionUtilizes sulfur foam from coking plants, promoting resource conservation. surfacesciencewestern.com
Deep Eutectic Solvents (DES) Pharmaceutical SynthesisEnables sustainable, copper-catalyzed synthesis of sulfonamides using this compound as an SO₂ source; avoids volatile organic compounds. chemicalbook.commdpi.com
Wastewater Treatment Textile & Denim DyeingActs as a dechlorinating agent, neutralizing harmful bleach residues and reducing the chemical oxygen demand (COD) in wastewater. nih.gov911metallurgist.com

Advanced Functional Materials Development Incorporating this compound

Researchers are beginning to incorporate this compound into advanced materials to impart specific functionalities, opening up new applications in fields ranging from pharmaceuticals to environmental sensing.

In pharmaceutical technology, this compound is being studied for its role as an antioxidant in drug delivery systems. For example, its effect has been examined in extended-release tablets made from polyethylene (B3416737) oxide (PEO) matrices. wikipedia.org Studies with model drugs like propranolol (B1214883) HCl showed that the inclusion of this compound helped to reduce drug degradation from oxidation, thereby enhancing the stability of the formulation. wikipedia.org

Another cutting-edge application is in the development of novel sensor materials. A solid-phase composite fluorescent sensor has been successfully developed for the detection of iodide ions by incorporating carbon dots into an electrospun composite membrane of polyvinylidene fluoride (B91410) (PVDF) and polyvinylpyrrolidone (B124986) (PVP). researchgate.net This research provides a new avenue for creating portable and efficient fluorescent sensors for environmental monitoring. researchgate.net Future research is also exploring the use of this compound nanoparticles to enhance efficiency in various applications. google.com

Material TypeApplicationRole of this compoundResearch Finding
Polyethylene Oxide (PEO) Matrices Drug DeliveryAntioxidantMarginally assisted in reducing drug release and degradation via oxidation in propranolol HCl tablets. wikipedia.org
Electrospun PVP/PVDF Composite Membranes Ion SensingComponent of the systemEnabled the development of a portable, solid-phase fluorescent sensor for iodide ion detection. researchgate.net
Nanoparticles VariousEnhanced EfficiencyResearch is exploring the use of this compound nanoparticles for improved performance in multiple applications. google.com

Integration of Multi-Omics Approaches in Food System Research (e.g., Microbiome, Metabolomics)

This compound is a widely used preservative in the food and beverage industry, valued for its antimicrobial and antioxidant properties. abrop.comresearchgate.netmdpi.com However, its impact on the complex microbial ecosystems in food and the human gut is not fully understood. Future research will increasingly rely on multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—to unravel these intricate interactions.

In food systems, this compound's effectiveness can be challenged by the tolerance of certain microorganisms. For instance, while it is effective at controlling many undesirable microbes in fruit and vegetable discards used for silage, beneficial lactic acid bacteria (LAB) are often susceptible to its effects. This has prompted research into isolating sulfite-tolerant LAB strains that could be used as inoculants.

The integration of multi-omics will allow scientists to move beyond simple growth inhibition studies. For example:

Metabolomics can identify the specific metabolic pathways within bacteria that are disrupted by this compound.

Proteomics can reveal changes in protein expression, highlighting the cellular machinery targeted by the compound.

Microbiome studies using next-generation sequencing can provide a comprehensive picture of how this compound alters the composition and function of microbial communities in both food products and the gastrointestinal tract.

This deeper, systems-level understanding will enable a more precise use of this compound, optimizing its preservative function while minimizing potential negative impacts on beneficial microbes.

Refinement of In-Silico Modeling for Complex Industrial Processes

The industrial applications of this compound, from water treatment and chemical manufacturing to mineral processing, are complex processes governed by numerous variables. nih.gov The refinement of in-silico modeling and computational simulations offers a powerful tool to optimize these processes, improve efficiency, and enhance safety.

A key industrial application where modeling holds significant promise is in froth flotation, a process used in the mining industry to separate valuable minerals. researchgate.netchemicalbook.com this compound is used as a depressant to selectively prevent certain minerals, like chalcopyrite or pyrite (B73398), from floating, thereby enabling their separation from other minerals such as molybdenite. researchgate.netchemicalbook.com The effectiveness of this process depends on intricate surface chemistry, pH control, and reagent concentrations. surfacesciencewestern.com Developing kinetic models and simulations for flotation circuits can help predict mineral behavior and optimize the grade-recovery relationship, reducing the need for costly and time-consuming trial-and-error approaches.

Another critical area for modeling is the release of sulfur dioxide (SO₂) gas, which occurs when this compound comes into contact with water or acids. nih.gov911metallurgist.com This release is a known occupational hazard. nih.gov Computational Fluid Dynamics (CFD) is a valuable tool that can simulate the dispersion of gases in various environments. google.com By creating digital twins of industrial settings, CFD models can be used to predict how SO₂ will spread under different conditions, allowing for the design of better ventilation systems and safety protocols to protect workers.

Future research will focus on developing more sophisticated molecular models to understand the fundamental interactions of this compound at the atomic level, such as its reaction mechanisms with mineral surfaces or its role in protein modification. nih.gov These advanced in-silico tools will enable a more predictive and design-oriented approach to harnessing the chemical properties of this compound in complex industrial systems.

Exploration of Synergistic Effects with Emerging Chemical Agents

To enhance antimicrobial efficacy and reduce the required concentrations of individual preservatives, researchers are exploring the synergistic effects of this compound with other chemical agents. This approach can lead to more effective and potentially safer food preservation systems.

One area of active research is the combination of this compound with other established food preservatives. A study on the preservation of fruit and vegetable discards found that partially replacing this compound with a chemical mixture based on sodium benzoate (B1203000), potassium sorbate, and sodium nitrite (B80452) effectively controlled undesirable microorganisms while alleviating the toxic effect on beneficial lactic acid bacteria. This allowed for successful silage fermentation, demonstrating a practical application of synergistic preservation.

There is also growing interest in combining this compound with natural antimicrobial compounds, such as essential oils. Research has evaluated the synergistic effects of essential oils from cinnamon, oregano, and coriander with this compound against common foodborne pathogenic bacteria like Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Salmonella enterica. The findings indicated that certain combinations exhibited synergistic antimicrobial interactions, which could allow for a reduction in the concentration of the synthetic preservative needed.

Combination AgentTarget ApplicationObserved Synergistic Effect
Sodium Benzoate, Potassium Sorbate, Sodium Nitrite Preservation of fruit/vegetable discards for silageEffectively controlled spoilage microbes while allowing for the development of lactic acid bacteria during fermentation.
Essential Oils (Cinnamon, Oregano, Coriander) Food Preservation (against pathogenic bacteria)Showed synergism against S. enterica, E. coli, and S. aureus, allowing for a potential reduction in the required concentration of synthetic preservatives.

Q & A

Q. What are the key chemical properties of sodium metabisulfite (Na₂S₂O₅) relevant to its role as a reducing agent in laboratory settings?

this compound acts as a strong reducing agent due to its ability to release sulfur dioxide (SO₂) in aqueous solutions, which reduces oxidizing agents like chromium(VI). Its redox efficiency is pH-dependent, with optimal activity under acidic conditions (pH 2–4) . Experimental designs should include pH-controlled titration systems and spectrophotometric monitoring of chromium(III) formation to quantify reduction capacity .

Q. How does this compound differ from sodium bisulfite (NaHSO₃) in terms of molecular structure and reactivity?

While both compounds release SO₂ in water, this compound (Na₂S₂O₅) is a dimeric form that dissociates into two bisulfite ions (2HSO₃⁻), whereas sodium bisulfite (NaHSO₃) exists as a monomer. This structural difference impacts solubility and reaction kinetics. For example, Na₂S₂O₅ provides a higher molar yield of SO₂ per gram, making it preferable for controlled reduction reactions in analytical chemistry .

Q. What are the recommended safety protocols for handling this compound in laboratory experiments?

Key precautions include:

  • PPE : Wear nitrile gloves, goggles, and respiratory protection to avoid inhalation of SO₂ gas .
  • Ventilation : Use fume hoods during reactions to prevent exposure to SO₂, which can exacerbate asthma .
  • Spill Management : Neutralize spills with sodium carbonate and rinse with water .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for chromium(VI) reduction under varying pH conditions?

A phased experimental approach is recommended:

  • Phase I : Titrate Na₂S₂O₅ into chromium(VI) solutions at pH 2 and 4 to establish stoichiometric ratios. Use UV-Vis spectroscopy to monitor Cr(VI) → Cr(III) conversion .
  • Phase II : Validate results in complex matrices (e.g., groundwater) to assess interference from competing ions like phosphate .
  • Data Analysis : Compare reduction efficiency using ANOVA to identify statistically significant differences across pH levels .

Q. What methodological considerations are critical when quantifying this compound in the presence of ascorbic acid using HPLC?

  • Column Selection : Use a mixed-mode column (e.g., Primesep SB) to separate Na₂S₂O₅ and ascorbic acid via ion-exchange and hydrophobic interactions .
  • Detection : Set UV detection to 270 nm for optimal sensitivity.
  • Buffer System : Employ a phosphate-buffered mobile phase (pH 2.5–3.0) to stabilize sulfite ions and prevent oxidation .

Q. How should contradictory data on this compound’s efficacy in mineral flotation be analyzed and resolved?

In lead-copper flotation studies, Na₂S₂O₅ may underperform compared to potassium dichromate (K₂Cr₂O₇) due to matrix effects. To resolve discrepancies:

  • Variable Isolation : Test dosage (5–50 g/t) and pH (2–8) independently .
  • Replication : Use triplicate experiments to assess reproducibility.
  • Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., ore composition) affecting depression efficiency .

Q. What strategies mitigate sulfur dioxide release during this compound reactions in aqueous solutions?

  • Controlled Addition : Introduce Na₂S₂O₅ gradually to avoid rapid SO₂ off-gassing.
  • Buffering : Maintain pH >4 with sodium bicarbonate to slow acid-driven decomposition .
  • Real-Time Monitoring : Use SO₂ gas sensors to alert researchers to hazardous concentrations .

Q. How do matrix effects in complex environmental samples influence the reducing capacity of this compound?

Groundwater ions (e.g., Ca²⁺, Mg²⁺) can form complexes with reduced chromium(III), altering reaction equilibria. To address this:

  • Matrix Matching : Prepare calibration standards in synthetic groundwater mimicking the sample’s ionic composition .
  • Chelation : Add trisodium phosphate to sequester interfering cations and stabilize chromium(III) precipitates .

Methodological Guidelines

  • Experimental Design : Use randomized block designs with triplicate sampling to account for variability in redox studies .
  • Data Contradictions : Apply Grubbs’ test to identify outliers and reassess experimental conditions (e.g., purity of reagents, temperature control) .
  • Safety Compliance : Follow OSHA guidelines for hazardous chemical handling, including mandatory eye wash stations and emergency showers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.